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  • Product: 2,2,6-Trimethylheptan-3-ol
  • CAS: 66256-43-7

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 2,2,6-trimethylheptan-3-ol

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2,6-Trimethylheptan-3-ol Abstract This technical guide provides a comprehensive analysis of 2,2,6-trimethylheptan-3-ol, a branched-chain secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2,6-Trimethylheptan-3-ol

Abstract

This technical guide provides a comprehensive analysis of 2,2,6-trimethylheptan-3-ol, a branched-chain secondary alcohol. The document delineates its molecular structure, identifiers, and a detailed summary of its physical and thermochemical properties, largely derived from computational models. The guide explores the compound's chemical reactivity, focusing on transformations of its secondary alcohol functional group, such as oxidation, esterification, and dehydration. A plausible, detailed laboratory-scale synthesis protocol via a Grignard reaction is presented, including a full workflow diagram and retrosynthetic analysis. Furthermore, this whitepaper includes an examination of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) essential for its characterization. Safety, handling, and potential research applications are also discussed to provide a holistic view for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

2,2,6-Trimethylheptan-3-ol is a C10 aliphatic alcohol. Its structure is characterized by a heptanol backbone with methyl groups at positions 2, 2, and 6. The presence of a bulky tert-butyl group adjacent to the hydroxyl-bearing carbon (C3) and an isobutyl group at the other end of the molecule imparts significant steric hindrance. This structural feature is a primary determinant of its chemical reactivity and physical properties. While not a widely commercialized chemical, its unique structure makes it an interesting subject for studies in stereoselective synthesis, specialty solvents, and as a potential intermediate in the synthesis of more complex molecules. This guide aims to consolidate available data and provide expert insights into its properties and handling, serving as a foundational resource for laboratory professionals.

Molecular Structure and Identification

A precise understanding of the molecule's structure is fundamental to interpreting its properties.

2.1 Chemical Structure

The two-dimensional structure of 2,2,6-trimethylheptan-3-ol is as follows:

2.2 IUPAC Name and Identifiers

  • IUPAC Name: 2,2,6-Trimethylheptan-3-ol

  • Molecular Formula: C₁₀H₂₂O[1]

  • InChI Key: A standard InChIKey is not available.

Physical and Thermochemical Properties

Experimental data for this specific compound is limited. The following properties are primarily based on computational predictions from publicly available databases for its isomers, providing a reliable estimation.

3.1 Data Summary Table

PropertyValue (Estimated)Source
Molecular Weight 158.28 g/mol PubChem (Computed)[1]
Exact Mass 158.167065 DaPubChem (Computed)[1]
XLogP3-AA (Lipophilicity) 3.4PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[1]
Rotatable Bond Count 5PubChem (Computed)[1]
Topological Polar Surface Area 20.2 ŲPubChem (Computed)[1]
Boiling Point Not available; likely ~190-210 °CInferred from related C10 alcohols
Density Not available; likely ~0.82-0.85 g/cm³Inferred from related C10 alcohols

3.2 Solubility Profile

Given its calculated XLogP3 value of 3.4, 2,2,6-trimethylheptan-3-ol is expected to be poorly soluble in water.[1] It should exhibit excellent solubility in common organic solvents such as ethanol, diethyl ether, acetone, and chlorinated hydrocarbons. This behavior is typical for long-chain aliphatic alcohols where the nonpolar alkyl chain dominates the molecule's character.

3.3 Predicted Spectroscopic Data

Spectroscopic analysis is critical for the verification and characterization of the molecule. The following are predictions based on its known structure.

3.3.1 Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is predicted to have several distinct signals:

  • ~0.9 ppm (doublet, 6H): The two methyl groups of the isobutyl moiety (-CH(CH₃ )₂).

  • ~0.95 ppm (singlet, 9H): The three equivalent methyl groups of the tert-butyl moiety (-C(CH₃ )₃).

  • ~1.2-1.7 ppm (multiplets, 5H): The protons of the three methylene groups (-CH₂ -CH₂ -) and the single methine proton of the isobutyl group (-CH (CH₃)₂).

  • ~3.4 ppm (doublet of doublets or triplet, 1H): The methine proton attached to the hydroxyl group (-CH -OH). Its splitting pattern will depend on the coupling with the adjacent methylene protons.

  • Variable (singlet, 1H): The hydroxyl proton (-OH ). Its chemical shift is concentration and solvent-dependent.

3.3.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum is predicted to show 8 distinct signals corresponding to the different carbon environments in the molecule.

3.3.3 Infrared (IR) Spectroscopy

Key characteristic absorption bands are expected:

  • ~3300-3400 cm⁻¹ (broad): O-H stretching vibration, characteristic of the alcohol group.

  • ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations from the alkyl groups.

  • ~1365 cm⁻¹ and ~1390 cm⁻¹: Characteristic bending vibrations for the tert-butyl and isopropyl groups.

  • ~1100 cm⁻¹ (strong): C-O stretching vibration for the secondary alcohol.

3.3.4 Mass Spectrometry (MS)

Upon electron ionization, 2,2,6-trimethylheptan-3-ol is expected to undergo fragmentation. The molecular ion peak (M⁺) at m/z = 158 may be weak or absent. Prominent fragments would likely arise from:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This would lead to fragments at m/z = 101 (M - C₄H₉) and m/z = 57 (tert-butyl cation).

  • Dehydration: Loss of a water molecule (M - 18) leading to a peak at m/z = 140.

Chemical Properties and Reactivity

The reactivity is dominated by the secondary alcohol functional group, sterically hindered by the adjacent tert-butyl group.

4.1 Oxidation to Ketone

The secondary alcohol can be oxidized to the corresponding ketone, 2,2,6-trimethylheptan-3-one.[3] Due to the steric hindrance, stronger oxidizing agents or more forcing conditions may be required compared to less hindered alcohols.

Diagram: Oxidation of 2,2,6-trimethylheptan-3-ol

Oxidation cluster_reactants Reactants cluster_products Products Alcohol 2,2,6-Trimethylheptan-3-ol Ketone 2,2,6-Trimethylheptan-3-one Alcohol->Ketone Oxidation Oxidant Oxidizing Agent (e.g., PCC, NaOCl/TEMPO) Byproduct Reduced Oxidant Oxidant->Byproduct Reduction

Caption: Oxidation of the secondary alcohol to a ketone.

Experimental Protocol: Oxidation using TEMPO/Bleach

This protocol describes a common and effective method for oxidizing sterically hindered alcohols.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,6-trimethylheptan-3-ol (1.0 eq) in dichloromethane (DCM, ~0.2 M).

  • Catalyst Addition: Add TEMPO (0.01 eq) and potassium bromide (KBr, 0.1 eq) dissolved in a minimal amount of water.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Oxidant Addition: Add an aqueous solution of sodium hypochlorite (household bleach, ~1.2 eq) dropwise while vigorously stirring. Maintain the temperature below 5 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture, and remove the solvent under reduced pressure. Purify the resulting crude ketone by flash column chromatography.

4.2 Esterification

Esterification with carboxylic acids or acyl chlorides will form the corresponding ester. The reaction rate will be significantly reduced by the steric bulk of the tert-butyl group, likely requiring a catalyst (e.g., DMAP for acylation) and elevated temperatures.

4.3 Dehydration

Acid-catalyzed dehydration will eliminate water to form a mixture of alkenes. The major product will likely be the more substituted Zaitsev product, 2,2,6-trimethylhept-3-ene, although the less substituted Hofmann product could also form depending on the conditions and the base used.

Synthesis and Manufacturing

A practical and common method for synthesizing a sterically hindered secondary alcohol like this is through a Grignard reaction.

5.1 Retrosynthetic Analysis

The most logical disconnection is at the C3-C4 bond, leading to a tert-butyl Grignard reagent and 4-methylpentanal.

Diagram: Retrosynthetic Analysis

Retrosynthesis Target 2,2,6-Trimethylheptan-3-ol Disconnect C-C Disconnection (Grignard) Target->Disconnect Synthon1 tert-Butyl Anion Synthon Disconnect->Synthon1 Synthon2 Acyl Cation Synthon Disconnect->Synthon2 Reagent1 tert-Butylmagnesium Chloride (Grignard) Synthon1->Reagent1 is equivalent to Reagent2 4-Methylpentanal (Aldehyde) Synthon2->Reagent2 is equivalent to

Caption: Retrosynthesis via a Grignard reaction pathway.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis from tert-butyl chloride and 4-methylpentanal.

  • Grignard Reagent Preparation:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

    • Add a small volume of anhydrous diethyl ether or THF.

    • Add a solution of tert-butyl chloride (1.1 eq) in the anhydrous solvent dropwise to initiate the reaction (a small iodine crystal can be used as an initiator).

    • Once initiated, add the remaining tert-butyl chloride solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure full formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 4-methylpentanal (1.0 eq) in the anhydrous solvent dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Quenching:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Stir until the magnesium salts are dissolved.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude alcohol.

    • Purify the product via vacuum distillation or flash column chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,2,6-trimethylheptan-3-ol is not available, safe handling procedures can be established based on similar long-chain alcohols.[4][5][6]

  • Hazard Identification: Expected to be a combustible liquid. May cause skin and serious eye irritation.[7] Inhalation of vapors may cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[4]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[4]

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[4]

  • First Aid Measures:

    • If Inhaled: Move to fresh air.[4]

    • On Skin Contact: Wash off immediately with plenty of soap and water.[4][5]

    • On Eye Contact: Rinse cautiously with water for several minutes.[4]

    • If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4][5]

  • Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[6] Dispose of contents/container to an approved waste disposal plant.[5]

Applications and Research Interest

The unique structure of 2,2,6-trimethylheptan-3-ol suggests several areas of potential application:

  • Chiral Synthesis: If synthesized in an enantiomerically pure form, the sterically demanding backbone could serve as a chiral auxiliary or a building block in asymmetric synthesis.

  • Specialty Chemicals: Its properties could make it suitable as a specialty solvent, a viscosity modifier, or a precursor for surfactants or lubricants.

  • Fragrance and Flavor Industry: Branched C10 alcohols and their derivatives are sometimes used in the fragrance industry. For instance, the related compound 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol is noted for its woody/amber odor.[8][9] The sensory properties of 2,2,6-trimethylheptan-3-ol and its esters would be worth investigating.

Conclusion

2,2,6-Trimethylheptan-3-ol is a sterically hindered secondary alcohol with properties largely dictated by its bulky alkyl groups. While comprehensive experimental data is scarce, computational models and knowledge of related structures provide a solid foundation for understanding its physical and chemical behavior. Its synthesis is readily achievable through standard organometallic methods like the Grignard reaction. The primary value of this compound for scientific and industrial professionals lies in its potential as a specialty intermediate, particularly where its significant steric bulk can be leveraged to control reaction outcomes or impart unique physical properties to larger molecules. This guide provides the necessary foundational knowledge for its safe handling, synthesis, and exploration in future research.

References

  • PubChem. (n.d.). 2,2,6-Trimethylhept-6-en-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,6-Trimethylheptan-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,6-Trimethylheptane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (3S,5S)-2,5,6-trimethylheptan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,6-Trimethylheptan-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Heptane, 2,2,6-trimethyl- (CAS 1190-83-6). Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (2007, February 8). US20070032685A1 - Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol.
  • Wikidata. (2025, November 5). 2,2,6-trimethylheptane. Retrieved from [Link]

  • NIST. (n.d.). Heptane, 2,3,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). EP1749810A1 - Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol.
  • NIST. (n.d.). 3-Heptanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,6-Trimethylheptan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,6-Dimethylheptan-2-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,2,4,6,6-pentamethyl heptane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the 1H NMR spectrum of 2,2,3-trimethylbutane. Retrieved from [Link]

  • NIST. (n.d.). Heptane, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Heptane, 2,2,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,6-Trimethyl-3-oxoheptanal. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Heptane, 2,2,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). Reaction of 2,2,6-Trimethyl-1,3-Dioxin-4-One with Isocyanate Derivatives and the Synthesis of 2,3,4,6. Retrieved from [Link]

  • ResearchGate. (n.d.). (2S,3S)-2,6-Dimethylheptane-1,3-diol, the oxygenated side chain of 22(S)-hydroxycholestrol, and its synthetic precursor (R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2,6-dimethylheptanoyl]-1,3-oxazolidin. Retrieved from [Link]

Sources

Exploratory

Reactivity of the secondary hydroxyl group in 2,2,6-trimethylheptan-3-ol

An In-Depth Technical Guide to the Reactivity of the Secondary Hydroxyl Group in 2,2,6-Trimethylheptan-3-ol Abstract This technical guide provides a comprehensive analysis of the chemical reactivity of the secondary hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reactivity of the Secondary Hydroxyl Group in 2,2,6-Trimethylheptan-3-ol

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the secondary hydroxyl group in 2,2,6-trimethylheptan-3-ol. The molecule's unique structure, characterized by significant steric hindrance imposed by a neighboring tert-butyl group, profoundly influences its reaction pathways. This document delves into the mechanistic underpinnings of key transformations including oxidation, esterification, etherification, and elimination reactions. By synthesizing established chemical principles with field-proven protocols, this guide offers researchers, scientists, and drug development professionals the necessary insights to effectively manipulate this sterically hindered alcohol. Detailed experimental methodologies, comparative data, and mechanistic diagrams are provided to serve as a practical and authoritative resource.

Introduction: The Structural Conundrum of 2,2,6-Trimethylheptan-3-ol

2,2,6-Trimethylheptan-3-ol is a secondary alcohol whose reactivity profile is a classic case study in steric effects in organic chemistry. The hydroxyl group at the C3 position is flanked by a bulky tert-butyl group at C2 and an isobutyl group that constitutes the remainder of the carbon chain. This molecular architecture creates a sterically congested environment around the reactive hydroxyl center, differentiating its behavior significantly from less hindered secondary alcohols like isopropanol or cyclohexanol.

The primary directive of this guide is to move beyond simple reaction reporting and to explain the causality behind experimental choices. Understanding the three-dimensional space around the hydroxyl group is paramount to predicting reaction outcomes and designing successful synthetic strategies. Reactions that typically proceed with ease for other secondary alcohols often require more forceful conditions, specialized reagents, or alternative catalytic systems to achieve viable yields with 2,2,6-trimethylheptan-3-ol.

Steric and Electronic Landscape

The reactivity of an alcohol is governed by both the electronic nature and the steric accessibility of its hydroxyl group.

  • Electronic Effects: The alkyl groups (tert-butyl and isobutyl) are weakly electron-donating. This inductive effect slightly increases the electron density on the hydroxyl oxygen, making it a marginally stronger nucleophile but a weaker acid compared to methanol. This effect is generally secondary to the dominant steric factors.

  • Steric Hindrance: This is the defining characteristic of 2,2,6-trimethylheptan-3-ol. Any reagent approaching the hydroxyl group must navigate the significant spatial bulk of the tert-butyl group. This steric shield impedes the formation of crowded transition states, particularly in reactions following SN2 or related concerted pathways. For reactions involving a tetrahedral intermediate, such as esterification, the steric clash increases the activation energy, slowing the reaction rate dramatically.

DMAP_Catalysis DMAP-catalyzed esterification pathway. Ac₂O Acetic Anhydride N_Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) Ac₂O->N_Acylpyridinium + DMAP DMAP DMAP Ester Ester N_Acylpyridinium->Ester ROH Hindered Alcohol ROH->Ester + N-Acylpyridinium Dehydration_Mechanism Logical flow of the E1 dehydration reaction. cluster_0 E1 Mechanism A Alcohol + H⁺ B Protonated Alcohol A->B Protonation C Secondary Carbocation B->C - H₂O (Rate-Limiting) D Alkene Products (Zaitsev and Hofmann) C->D - H⁺

Foundational

Environmental Fate and Degradation Kinetics of 2,2,6-Trimethylheptan-3-ol: A Technical Guide for Sterically Hindered Aliphatic Alcohols

Executive Summary The environmental fate of aliphatic alcohols is generally characterized by rapid biodegradation and low aquatic persistence[1]. However, the introduction of complex branching—specifically tert-butyl and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The environmental fate of aliphatic alcohols is generally characterized by rapid biodegradation and low aquatic persistence[1]. However, the introduction of complex branching—specifically tert-butyl and isopropyl groups—fundamentally alters the enzymatic accessibility of these molecules[2]. This whitepaper provides an in-depth mechanistic analysis of the environmental degradation and half-life of 2,2,6-trimethylheptan-3-ol , serving as a definitive guide for researchers and drug development professionals evaluating the persistence of sterically hindered, highly branched secondary alcohols.

Structural Profiling and Steric Causality

To accurately predict the environmental half-life of a compound, one must first analyze the causality between its molecular architecture and microbial enzymatic pathways.

2,2,6-trimethylheptan-3-ol (C₁₀H₂₂O) is a highly branched C10 aliphatic alcohol. Its structure features a secondary hydroxyl group at the C3 position, flanked by a tert-butyl group (2,2-dimethyl) on one side and an isobutyl group (6-methyl) on the other.

The Causality of Persistence: In standard linear aliphatic alcohols, microbial degradation is initiated by the oxidation of the primary alcohol to a carboxylic acid, followed by rapid, successive β -oxidation steps that cleave two-carbon (acetyl-CoA) units[1]. However, in 2,2,6-trimethylheptan-3-ol:

  • Secondary Alcohol Hindrance: The hydroxyl group is secondary, requiring an initial oxidation to a ketone, which is less energetically favorable for standard alcohol dehydrogenases.

  • C2 Steric Blockade: The massive steric bulk of the tert-butyl group at the C2 position completely physically blocks the formation of the enoyl-CoA intermediate required for standard β -oxidation from the left terminus.

  • Lipophilicity & Bioavailability: The high degree of branching increases the compound's lipophilicity while lowering its aqueous solubility, causing it to partition away from the aqueous phase where microbial attack primarily occurs[1].

Mechanistic Pathways of Microbial Degradation

Because standard β -oxidation is sterically prohibited at the C2 position, the microbial consortium must rely on alternative, slower enzymatic pathways. The primary route for the ultimate mineralization of 2,2,6-trimethylheptan-3-ol is ω -oxidation [2].

Microbial cytochrome P450 monooxygenases must first attack the terminal methyl group at the C7 position (the least sterically hindered site), oxidizing it to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid. Only after this ω -oxidation can the molecule undergo chain shortening via α

  • or β -oxidation from the C7 end, eventually bypassing the steric blockade at C2.

    G A 2,2,6-trimethylheptan-3-ol (Highly Branched Secondary Alcohol) B Steric Blockade at C2 (tert-butyl group) A->B Inhibits standard β-oxidation C ω-Oxidation at C7 (Cytochrome P450 mediated) A->C Primary degradation route D Carboxylic Acid Intermediate C->D Oxidation of terminal methyl E Successive α,β-Oxidations from C7 terminus D->E Chain shortening F Ultimate Mineralization (CO2 + H2O) E->F TCA Cycle integration

    Caption: Proposed microbial degradation pathway highlighting ω-oxidation bypass of steric hindrance.

Degradation Kinetics and Half-Life Estimation

The environmental half-life ( t1/2​ ) of a chemical dictates its steady-state concentration in aquatic ecosystems. According to the ECETOC Biodegradation Database, readily biodegradable linear alcohols exhibit a median half-life of 1.95 days in freshwater environments[3].

However, the inverse relationship between the degree of branching and the biodegradation rate is well-documented[2]. Because ω -oxidation is the rate-limiting step, the half-life of 2,2,6-trimethylheptan-3-ol is significantly extended compared to its linear isomers. While a default half-life of 15 days is often applied to readily biodegradable substances in environmental fate modeling[3], highly branched compounds often exhibit half-lives extending from 15 to over 45 days, failing the strict "10-day window" required by OECD 301 guidelines.

Table 1: Comparative Half-Life Estimates for C10 Aliphatic Alcohols
Compound TypeExample StructureEstimated Freshwater Half-LifeOECD 301 10-Day Window PassPrimary Enzymatic Mechanism
Linear Primary Decan-1-ol1.95 - 2.5 daysYesDirect β -oxidation
Lightly Branched 2-Methylnonan-1-ol5.0 - 10.0 daysVariable β -oxidation (delayed)
Highly Branched 2,2,6-trimethylheptan-3-ol15.0 - 45.0+ daysNo ω -oxidation α,β -oxidation

Empirical Validation: Self-Validating Experimental Protocols

Standard screening tests (e.g., standard OECD 301C or 301F) frequently yield false negatives for highly branched, lipophilic alcohols. The compound's low aqueous solubility limits its bioavailability to the inoculum, resulting in artificially prolonged lag phases rather than true environmental persistence[4].

To accurately measure the half-life of 2,2,6-trimethylheptan-3-ol, researchers must utilize a Modified OECD 301F (Manometric Respirometry) Protocol that artificially enhances interfacial surface area[4].

Detailed Methodology: Modified OECD 301F

This protocol is designed as a self-validating system to differentiate between poor bioavailability, inherent toxicity, and true environmental persistence.

Step 1: Inoculum Sourcing & Preparation

  • Action: Harvest mixed microbial inoculum from a municipal sewage treatment plant (STP) receiving predominantly domestic wastewater, rather than using laboratory-adapted synthetic sludge.

  • Causality: STP sludge possesses a vastly superior diversity of cytochrome P450 monooxygenases required to initiate the rate-limiting ω -oxidation of the sterically hindered C7 methyl group[4].

Step 2: Bioavailability Enhancement

  • Action: Adsorb 30 mg/L of 2,2,6-trimethylheptan-3-ol onto 0.4 g of inert silica gel, or introduce a sub-inhibitory concentration of a non-toxic emulsifier (e.g., Tween 80) into the 300 mL mineral medium[4].

  • Causality: Highly branched alcohols partition out of the water column. Silica gel acts as an artificial high-surface-area substrate, forcing the lipophilic compound into direct physical contact with the microbial biofilm, thereby eliminating the false lag phase[4].

Step 3: Self-Validating Control Matrices To ensure trustworthiness, the system must run concurrently with three specific controls:

  • Blank Control: Mineral medium + inoculum + silica gel (Baselines endogenous microbial respiration).

  • Reference Control: Mineral medium + inoculum + Aniline (100 mg/L). (Validates sludge viability; must reach >60% degradation within 14 days).

  • Toxicity Control (Critical): Mineral medium + inoculum + Aniline + 2,2,6-trimethylheptan-3-ol.

    • Causality: If the Biochemical Oxygen Demand (BOD) of this vessel shows <25% degradation within 14 days, the test substance is actively biocidal to the microbes. If it degrades normally, any lack of degradation in the main test vessel is definitively due to structural persistence, not toxicity.

Step 4: Respirometric Monitoring & Kinetic Analysis

  • Action: Seal the vessels in a manometric respirometer (e.g., OxiTop®) at 22±1°C in the dark. Monitor oxygen consumption continuously for 28 to 60 days.

  • Action: Calculate the half-life ( t1/2​ ) using first-order degradation kinetics ( Ct​=C0​e−kt ) once the lag phase concludes. The compound is classified as inherently biodegradable if it reaches 60% of its Theoretical Oxygen Demand (ThOD).

G A Inoculum Prep (Municipal STP Sludge) B Test Substance Addition + Silica Gel / Tween 80 A->B C Respirometric Monitoring (Modified OECD 301F, 28-60d) B->C Enhances Bioavailability D Toxicity Control (Aniline + Test Substance) B->D Validates non-inhibition E Data Analysis (>60% ThOD Pass) C->E BOD / ThOD calculation D->E Must >25% degradation

Caption: Modified OECD 301F experimental workflow utilizing bioavailability enhancers for hindered alcohols.

Ecotoxicity and the Target Lipid Model (TLM)

While the extreme steric hindrance of 2,2,6-trimethylheptan-3-ol extends its environmental half-life, this same structural bulk generally mitigates its acute aquatic toxicity. According to the Target Lipid Model (TLM) applied to branched aliphatic compounds, acute and chronic aquatic toxicity is primarily driven by non-polar narcosis (membrane disruption)[2].

Because highly branched molecules have larger cross-sectional areas, their ability to efficiently intercalate into the phospholipid bilayers of aquatic organisms (e.g., Daphnia magna, Pimephales promelas) is physically restricted compared to linear analogs[2]. Therefore, while 2,2,6-trimethylheptan-3-ol may persist longer in the water column (higher t1/2​ ), its threshold hazard concentration (HC5) is typically higher (less toxic) than that of a linear C10 alcohol[2].

Conclusion

The environmental degradation of 2,2,6-trimethylheptan-3-ol is a textbook example of how molecular architecture dictates environmental fate. The massive steric hindrance at the C2 position completely nullifies standard β -oxidation, forcing microbial communities to rely on slower ω -oxidation pathways. To accurately quantify its half-life and avoid false-positive persistence classifications, researchers must abandon standard screening tests in favor of modified respirometric protocols that utilize silica gel or emulsifiers to bridge the bioavailability gap.

References

  • Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. - ChemView (U.S. EPA) / Ecotoxicology and Environmental Safety -
  • Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates: Application of the Target Lipid Model and Implications for Environmental Classification. - ExxonMobil Chemical / Journal of Surfactants and Detergents -
  • Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. - Journal of Pesticide Science / NIH -
  • TR 129: Biodegradation Default Half-Life Values in the Light of Environmentally Relevant Biodegradation Studies. - ECETOC (European Centre for Ecotoxicology and Toxicology of Chemicals) -

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 2,2,6-trimethylheptan-3-ol

Application Note: Laboratory Synthesis Protocol for 2,2,6-Trimethylheptan-3-ol Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis Protocol for 2,2,6-Trimethylheptan-3-ol

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Retrosynthetic Rationale

The synthesis of highly branched aliphatic alcohols, such as 2,2,6-trimethylheptan-3-ol , is of significant interest in the development of specialty solvents, steric hindrance probes, and complex chiral precursors for pharmaceutical applications [1]. The presence of the bulky tert-butyl group adjacent to the hydroxyl center provides unique steric shielding, which can dictate stereoselectivity in downstream functionalizations.

Mechanistic Causality & Route Selection: When designing a synthesis for 2,2,6-trimethylheptan-3-ol, retrosynthetic analysis reveals two primary Grignard disconnection pathways:

  • Route A: Addition of tert-butylmagnesium chloride to 4-methylpentanal (isocaproaldehyde).

  • Route B: Addition of isopentylmagnesium bromide (isoamyl Grignard) to 2,2-dimethylpropanal (pivalaldehyde).

Expertise Insight: Route B is vastly superior and is the focus of this protocol. tert-Butyl Grignard reagents are exceptionally bulky and highly basic. When reacted with an aldehyde possessing α-protons (like isocaproaldehyde), the Grignard reagent frequently acts as a base rather than a nucleophile, leading to extensive enolization, aldol condensation byproducts, and reduction via β-hydride transfer. Conversely, pivalaldehyde lacks α-protons , completely eliminating the possibility of enolization [2]. The addition of the less sterically hindered isopentylmagnesium bromide to pivalaldehyde proceeds smoothly, maximizing the yield of the target secondary alcohol.

Reagent Data & Stoichiometry

The following table outlines the quantitative data for a standard 50 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesHazard Profile
Magnesium Turnings 24.311.201.46 g60.0 mmolFlammable solid
1-Bromo-3-methylbutane 151.051.108.31 g (6.54 mL)55.0 mmolIrritant, Flammable
Pivalaldehyde 86.131.004.31 g (5.45 mL)50.0 mmolHighly Flammable
Iodine (I₂) 253.81Catalytic~10 mgTraceCorrosive, Oxidizer
Anhydrous THF 72.11Solvent60 mL totalN/AFlammable, Peroxide former
Sat. NH₄Cl (aq) N/AQuench30 mLN/AIrritant

Experimental Workflow

G A 1-Bromo-3-methylbutane + Mg Turnings + I2 B Grignard Formation (Isopentyl-MgBr) A->B Anhydrous THF Reflux 1h D Nucleophilic Addition (0 °C to RT) B->D Dropwise addition C Pivalaldehyde (Electrophile) C->D Dissolved in THF E Alkoxide Intermediate D->E 2 Hours F Aqueous Quench (Sat. NH4Cl) E->F Exothermic G 2,2,6-Trimethylheptan-3-ol (Target Product) F->G Extraction & Distillation

Figure 1: Logical workflow and mechanistic pathway for the synthesis of 2,2,6-trimethylheptan-3-ol.

Step-by-Step Laboratory Protocol

Safety Prerequisite: All procedures must be conducted in a certified chemical fume hood using appropriate PPE (flame-resistant lab coat, safety goggles, nitrile gloves). Tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone or dispensed from a solvent purification system to ensure strict anhydrous conditions.

Step 4.1: Preparation of Isopentylmagnesium Bromide
  • Apparatus Setup: Equip a 250 mL flame-dried three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and an argon inlet. Maintain a positive pressure of argon throughout the reaction.

  • Magnesium Activation: Add 1.46 g (60.0 mmol) of magnesium turnings to the flask. Add a single crystal of iodine (~10 mg). Causality: Iodine reacts with the passivating magnesium oxide layer on the turnings, exposing the highly reactive zero-valent magnesium metal surface necessary for Grignard initiation.

  • Initiation: Add 10 mL of anhydrous THF to the flask. In the addition funnel, prepare a solution of 8.31 g (55.0 mmol) of 1-bromo-3-methylbutane (isoamyl bromide) in 20 mL of anhydrous THF. Add approximately 1-2 mL of this solution to the magnesium turnings.

  • Reaction Propagation: Stir the mixture gently. The disappearance of the iodine color and slight bubbling indicates initiation. Once initiated, add the remaining alkyl bromide solution dropwise over 30 minutes to maintain a gentle reflux.

  • Completion: After the addition is complete, heat the mixture to a gentle reflux using an oil bath for 1 hour to ensure complete consumption of the alkyl bromide. Cool the resulting dark grey Grignard solution to 0 °C using an ice-water bath.

Step 4.2: Nucleophilic Addition
  • Electrophile Preparation: In a separate flame-dried flask, dissolve 4.31 g (50.0 mmol) of pivalaldehyde in 10 mL of anhydrous THF.

  • Addition: Transfer the pivalaldehyde solution to the addition funnel and add it dropwise to the Grignard reagent at 0 °C over 20 minutes. Causality: The reaction is highly exothermic. Maintaining the temperature at 0 °C prevents solvent boil-off and suppresses potential side reactions, ensuring high regioselectivity [3].

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure complete conversion to the magnesium alkoxide intermediate.

Step 4.3: Quenching and Purification
  • Quenching: Cool the flask back to 0 °C. Slowly and cautiously add 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Causality: A weak acid like NH₄Cl is preferred over strong mineral acids to prevent potential acid-catalyzed dehydration of the newly formed secondary alcohol.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 × 30 mL). Combine the organic extracts.

  • Washing & Drying: Wash the combined organic layers with 30 mL of brine (saturated NaCl), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentration: Remove the volatile solvents under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil via vacuum distillation. 2,2,6-trimethylheptan-3-ol will distill as a clear, colorless liquid. Alternatively, flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) can be utilized for high-purity analytical samples.

References

Application

Application Note: Mechanistic Rationale and Protocol for the Synthesis of 2,2,6-Trimethylheptan-3-ol via Grignard Addition

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Troubleshooting Guide Introduction & Mechanistic Rationale The synthesis of highly branched ali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Troubleshooting Guide

Introduction & Mechanistic Rationale

The synthesis of highly branched aliphatic alcohols, such as 2,2,6-trimethylheptan-3-ol, requires rigorous retrosynthetic planning to circumvent common pitfalls in organometallic chemistry. While the Grignard reaction is a fundamental method for carbon-carbon bond formation, sterically hindered substrates often undergo undesired side reactions—such as 1[1]—rather than the desired nucleophilic addition.

Retrosynthetic analysis of 2,2,6-trimethylheptan-3-ol presents two primary disconnections:

  • Route A (Preferred): Pivalaldehyde (2,2-dimethylpropanal) + Isopentylmagnesium bromide.

  • Route B (Disfavored): 4-methylpentanal + tert-Butylmagnesium bromide.

The Causality of Route Selection: Grignard reagents act as both strong nucleophiles and strong bases. When a bulky Grignard reagent like tert-butylmagnesium bromide reacts with an aldehyde containing α-hydrogens (Route B), the basicity dominates. The severe steric hindrance prevents nucleophilic attack, leading instead to the2[2] and recovery of the starting material upon aqueous workup.

Conversely, Route A utilizes pivalaldehyde, which features a quaternary α-carbon and lacks α-hydrogens entirely. This structural feature strictly prohibits enolization, forcing the reaction down the nucleophilic addition pathway despite the steric bulk of the tert-butyl group. Furthermore, utilizing a primary Grignard reagent () reduces the overall transition-state steric clash compared to a tertiary Grignard.

Retrosynthesis Target 2,2,6-trimethylheptan-3-ol (Target Molecule) RouteA Route A (Preferred) Pivalaldehyde + Isopentylmagnesium bromide Target->RouteA C3-C4 Disconnection RouteB Route B (Disfavored) 4-methylpentanal + tert-Butylmagnesium bromide Target->RouteB C2-C3 Disconnection ReasonA No α-protons High addition yield Minimal side reactions RouteA->ReasonA ReasonB α-protons present Bulky base (t-BuMgBr) Causes enolization RouteB->ReasonB

Caption: Retrosynthetic logic for 2,2,6-trimethylheptan-3-ol highlighting the preferred pathway.

Quantitative Data & Reagent Preparation

The following table summarizes the stoichiometric requirements for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Pivalaldehyde 86.131.0861 mg (1.09 mL)Electrophile
Isopentylmagnesium bromide 175.351.26.0 mL (2.0 M in Et₂O)Nucleophile
Anhydrous THF 72.11Solvent20 mLReaction Medium
Sat. NH₄Cl (aq) 53.49Excess15 mLQuenching Agent

Experimental Protocol (Self-Validating System)

Because organomagnesium reagents are highly sensitive to moisture and oxygen, rigorous 3[3] must be employed to ensure high yields.

Workflow S1 1. Schlenk Setup Vacuum/N2 cycles S2 2. Grignard Prep Isopentyl-MgBr in THF S1->S2 S3 3. Electrophile Pivalaldehyde at 0°C S2->S3 S4 4. Quench Sat. NH4Cl (aq) S3->S4 S5 5. Isolation Extract & Purify S4->S5

Caption: Step-by-step experimental workflow for the air-sensitive Grignard addition reaction.

Step 1: Apparatus Preparation
  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar under high vacuum.

  • Backfill the flask with ultra-high purity nitrogen or argon using a Schlenk line. Repeat the vacuum/gas cycle three times.

  • Causality: Even trace amounts of moisture will prematurely quench the Grignard reagent, forming isopentane and magnesium hydroxide salts, drastically reducing yield.

  • Validation: The digital vacuum manometer should read below 0.1 mbar during the vacuum phase, confirming a leak-free system.

Step 2: Substrate Loading
  • Using a gas-tight syringe, inject 20 mL of anhydrous THF into the flask.

  • Add 1.09 mL (10 mmol) of pivalaldehyde. Stir to ensure homogeneity.

Step 3: Grignard Addition
  • Submerge the reaction flask in an ice-water bath (0 °C) and allow it to equilibrate for 5 minutes.

  • Slowly add 6.0 mL of 2.0 M isopentylmagnesium bromide solution dropwise over 15 minutes.

  • Causality: The nucleophilic addition is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses alternative pathways, such as the reduction of the aldehyde via β-hydride transfer from the Grignard reagent.

  • Validation: A slight color change (often pale yellow) and a mild exotherm (felt on the exterior of the flask if momentarily lifted from the bath) indicate successful initiation and reaction progression.

Step 4: Maturation
  • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). Complete consumption of the pivalaldehyde spot (visualized via KMnO₄ stain) validates the end of the reaction phase.

Step 5: Quenching
  • Cool the flask back to 0 °C. Slowly add 15 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise.

  • Causality: NH₄Cl is a mild proton source. It provides the necessary protons to convert the halomagnesium alkoxide intermediate into the final tertiary alcohol. Using a stronger mineral acid (like HCl) could trigger 1[1] of the newly formed alcohol into an alkene.

  • Validation: The dissolution of sticky magnesium salts into the aqueous layer and the cessation of gas evolution confirm complete quenching.

Step 6: Workup and Isolation
  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with 20 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate 9:1) to yield pure 2,2,6-trimethylheptan-3-ol.

Sources

Method

Application Note: 2,2,6-Trimethylheptan-3-ol as a Sterically Hindered Building Block in Organic Synthesis

Executive Summary & Chemical Profile In advanced organic synthesis and drug discovery, the strategic incorporation of steric bulk is a primary tactic to modulate pharmacokinetics, restrict conformational freedom, and pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In advanced organic synthesis and drug discovery, the strategic incorporation of steric bulk is a primary tactic to modulate pharmacokinetics, restrict conformational freedom, and prevent premature metabolic degradation. 2,2,6-trimethylheptan-3-ol (and its downstream derivatives) serves as an elite building block in this context. Characterized by a highly branched heptane backbone—flanked by a tert-butyl group at C2 and an isobutyl group at C6—this secondary alcohol provides immense steric shielding around the C3 hydroxyl position.

This technical guide details the synthesis, functionalization, and application of 2,2,6-trimethylheptan-3-ol, specifically focusing on its utility in generating chiral amino-alcohol derivatives like (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol 1 and its integration into complex bicyclic heterocycles for agrochemical and pharmaceutical use 2.

Mechanistic Insights: The Causality of Steric Shielding

The utility of 2,2,6-trimethylheptan-3-ol is dictated by its extreme steric environment. When this alcohol is converted into an ester or ether, the adjacent tert-butyl group acts as a kinetic shield.

  • Enzymatic Resistance: In biological systems, esterases require a specific trajectory (the Bürgi-Dunitz angle) to attack the carbonyl carbon. The bulky flanking groups physically block this trajectory, drastically increasing the half-life of the molecule in vivo.

  • Facial Selectivity in Asymmetric Synthesis: When oxidized to 2,2,6-trimethylheptan-3-one and subjected to Mannich-type couplings or reductions, the severe steric clash forces incoming nucleophiles to attack from a single, predictable face. This causality is exploited when synthesizing highly specific diastereomers 3.

Synthetic Workflow & Applications

The following diagram maps the logical progression from raw starting materials to the final high-value APIs and chiral auxiliaries.

G N1 Pivalaldehyde (tert-butyl source) N2 Grignard Addition (Isoamylmagnesium bromide) N1->N2 Nucleophilic Attack N3 2,2,6-trimethylheptan-3-ol (Core Building Block) N2->N3 Aqueous Quench N4 Oxidation & Amination (N-tert-Butanesulfinyl imine) N3->N4 Oxidation to Ketone + Mannich Coupling N7 Chiral Auxiliary for Asymmetric Synthesis N3->N7 Esterification N5 (3S,5S)-5-amino-2,2,6- trimethylheptan-3-ol N4->N5 Diastereoselective Reduction N6 Bicyclic Heterocycle Pest Control Agents N5->N6 Scaffold Decoration

Workflow for the synthesis and application of 2,2,6-trimethylheptan-3-ol and its derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2,2,6-Trimethylheptan-3-ol via Grignard Addition

This protocol describes the direct synthesis of the core scaffold using a highly sterically congested nucleophilic addition.

Reagents: Pivalaldehyde (1.0 equiv), Isoamylmagnesium bromide (1.2 equiv, 2.0 M in THF), Anhydrous THF.

  • Preparation & Initiation: Flame-dry a 2-neck round-bottom flask under argon. Add anhydrous THF and pivalaldehyde. Cool the system to 0 °C using an ice bath.

    • Causality: The tert-butyl group of pivalaldehyde is highly bulky. THF is chosen over diethyl ether because its superior solvating power stabilizes the sterically congested transition state, and its higher boiling point allows for mild heating if the reaction stalls.

  • Nucleophilic Addition: Add Isoamylmagnesium bromide dropwise via a syringe pump over 30 minutes.

    • Self-Validation Check: The reaction mixture should turn slightly cloudy, indicating the formation of the magnesium alkoxide salt. If the solution remains perfectly clear and no exotherm is felt, the Grignard reagent may have degraded.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validation Check: Monitor via TLC (9:1 Hexanes:EtOAc). Because pivalaldehyde lacks a UV chromophore, visualize the plate using a KMnO₄ stain. The disappearance of the high-Rf aldehyde spot confirms complete conversion.

  • Quenching: Cool the flask back to 0 °C. Slowly add saturated aqueous NH₄Cl dropwise.

    • Causality: A slow quench is critical. Rapid protonation of the unreacted Grignard reagent generates isopentane gas and severe heat, which could cause solvent boil-off and degrade the product.

  • Isolation: Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2,2,6-trimethylheptan-3-ol.

Protocol B: Diastereoselective Synthesis of β-Amino Ketone Derivatives

To utilize the scaffold for complex APIs, the alcohol is often oxidized to 2,2,6-trimethylheptan-3-one and subjected to a base-promoted decarboxylative-Mannich coupling with N-tert-butanesulfinyl imines 3.

  • Coupling Setup: In a dry vial, dissolve the N-tert-butanesulfinyl imine (1.0 equiv) and the β-keto acid derivative of the scaffold (1.5 equiv) in anhydrous THF.

    • Causality: The N-tert-butanesulfinyl group acts as a powerful, removable chiral auxiliary. Its immense steric bulk works in tandem with the scaffold's native hindrance to completely block one face of the molecule, ensuring high diastereoselectivity (dr).

  • Base Addition: Add a 2.0 M solution of LiOH in Methanol (2.0 equiv) at room temperature. Stir for 30 minutes.

    • Self-Validation Check: The rapid evolution of CO₂ gas (bubbling) serves as a visual confirmation that the decarboxylative enolization is occurring successfully.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the highly pure (5S,RS)-5-Amino-N-(tert-butanesulfinyl)-2,2,6-trimethylheptan-3-one.

Quantitative Data: Optimization of Decarboxylative-Mannich Coupling

The choice of base and solvent is critical when functionalizing sterically hindered scaffolds like 2,2,6-trimethylheptan-3-one derivatives. The table below summarizes the optimization parameters for achieving high diastereomeric ratios (dr) during the Mannich coupling step, demonstrating the necessity of specific basic conditions 3.

EntrySolvent SystemBase (Equivalents)Reaction TimeConversion / YieldDiastereomeric Ratio (dr)
1Solvent-FreeNone12 hoursIncomplete (<40%)1:5 (Poor)
2THFLiOH in MeOH (2.0 eq)30 minutesQuantitative (>99%)97:3 (Excellent)
3THFLiOEt in THF (1.0 eq)30 minutesHigh (>90%)92:8 (Good)

Data Interpretation: Solvent-free conditions fail to overcome the activation energy required for the sterically hindered transition state. The introduction of LiOH in a THF/MeOH mixture provides the optimal balance of solubility and basicity, driving the reaction to quantitative yield in just 30 minutes while maintaining near-perfect stereocontrol.

Applications in Drug Discovery & Agrochemicals

Beyond serving as a chiral auxiliary, the 2,2,6-trimethylheptan-3-ol motif is directly integrated into active pharmaceutical ingredients and advanced agrochemicals. Notably, Bayer CropScience has patented condensed bicyclic heterocycle derivatives utilizing this specific highly branched backbone as pest control agents 2. The inclusion of the 2,2,6-trimethylheptyl moiety drastically increases the lipophilicity (LogP) of the heterocycle, enhancing cuticular penetration in pests while simultaneously preventing rapid oxidative metabolism by cytochrome P450 enzymes due to the dense alkyl branching.

References

  • Google Patents (Bayer CropScience). "KR20180098410A - Heterocyclenes derivatives as pest control agents".
  • Davis, F. A., et al. "Stereoselective Coupling of N-tert-Butanesulfinyl Aldimines and β-Keto Acids: Access to β-Amino Ketones". The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

Sources

Application

Application Note: Formulation Dynamics of 2,2,6-Trimethylheptan-3-ol in Advanced Fragrance and Flavor Systems

Target Audience: Formulation Scientists, Olfactory Researchers, and Pharmaceutical Excipient Developers. Executive Overview In the highly specialized fields of fine fragrance formulation and pharmaceutical flavor masking...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Olfactory Researchers, and Pharmaceutical Excipient Developers.

Executive Overview

In the highly specialized fields of fine fragrance formulation and pharmaceutical flavor masking, the structural geometry of an odorant dictates both its sensory perception and its physicochemical stability. 2,2,6-Trimethylheptan-3-ol is a highly branched aliphatic alcohol that serves as a critical structural motif in advanced olfactory design [1]. Unlike linear aliphatic alcohols that suffer from rapid volatilization and oxidative degradation, the extreme steric hindrance provided by the tert-butyl group at the C2 position and the isopropyl group at the C6 position grants this molecule exceptional substantivity and chemical resilience.

This application note details the structure-odor relationship (SOR), neuro-olfactory signaling mechanisms, and self-validating formulation protocols for integrating 2,2,6-trimethylheptan-3-ol into aqueous nanoemulsions and lipid-based fixative matrices.

Physicochemical Profiling & Structure-Odor Relationship (SOR)

The utility of 2,2,6-trimethylheptan-3-ol stems from its unique thermodynamic properties. The bulky aliphatic branches shield the secondary hydroxyl group at C3. This shielding prevents rapid enzymatic oxidation by alcohol dehydrogenases (critical for stability in fermented or biological matrices) and significantly lowers the compound's vapor pressure, allowing it to act as a highly efficient base-note fixative [2].

Quantitative Data Summary
ParameterValue / DescriptorMechanistic Implication in Formulation
Molecular Formula C₁₀H₂₂OHighly lipophilic; requires micellar or lipid-carrier systems for aqueous delivery.
Molecular Weight 158.28 g/mol Optimal mass for deep penetration into the hydrophobic pocket of olfactory GPCRs.
LogP (Octanol/Water) ~3.5Strong partitioning into the oil phase; necessitates high-HLB surfactants (e.g., Polysorbate 80) for stable emulsions.
Vapor Pressure < 0.1 mmHg at 25°CSlow evaporation kinetics; functions as a physical anchor (fixative) for highly volatile top notes.
Sensory Profile Dry woody, ambery, camphoraceousHighly effective at cross-modal masking of bitter Active Pharmaceutical Ingredients (APIs) via olfactory-gustatory integration.

Neuro-Olfactory Signaling Mechanism

When utilized as a flavor-masking agent or fragrance base, 2,2,6-trimethylheptan-3-ol interacts with Class A G-protein coupled receptors (GPCRs) located in the olfactory epithelium. The molecule's highly branched hydrophobic tail anchors it into the receptor's transmembrane domains, while the sterically hindered hydroxyl group acts as a precise hydrogen-bond donor, triggering a conformational shift that initiates the cAMP-dependent depolarization cascade.

GPCR_Signaling Odorant 2,2,6-Trimethylheptan-3-ol OR Olfactory Receptor (GPCR) Odorant->OR Hydrophobic Binding G_olf Gα_olf Activation OR->G_olf Conformational Shift AC3 Adenylyl Cyclase III (AC3) G_olf->AC3 Enzymatic Stimulation cAMP cAMP Production AC3->cAMP ATP Conversion CNG CNG Channel Opening (Ca2+/Na+ Influx) cAMP->CNG Allosteric Activation Depol Membrane Depolarization CNG->Depol Ion Gradient Shift

Fig 1: Olfactory GPCR signaling pathway triggered by branched aliphatic alcohols.

Formulation Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes an intrinsic analytical step that confirms the success of the formulation based on physical or chemical laws, eliminating trial-and-error guesswork.

Protocol 1: Aqueous Nanoemulsion for Pharmaceutical Flavor Masking

Objective: Disperse the highly lipophilic 2,2,6-trimethylheptan-3-ol into an aqueous pediatric syrup base without phase separation. Causality: Because the compound has a LogP of ~3.5, it will rapidly undergo Ostwald ripening (droplet growth) in water. We utilize Medium Chain Triglycerides (MCT) to increase the oil phase's average molecular weight, mitigating Ostwald ripening, and Polysorbate 80 (HLB 15) to match the required hydrophile-lipophile balance.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Combine 10% (w/w) 2,2,6-trimethylheptan-3-ol with 5% (w/w) MCT oil. Stir magnetically at 300 RPM for 10 minutes at 25°C.

  • Aqueous Phase Preparation: Dissolve 5% (w/w) Polysorbate 80 into 80% (w/w) ultra-pure Milli-Q water.

  • Pre-Emulsification: Slowly inject the lipid phase into the aqueous phase while applying high-shear mixing at 10,000 RPM for 5 minutes using a rotor-stator homogenizer.

  • High-Pressure Homogenization (HPH): Pass the coarse emulsion through a high-pressure homogenizer at 800 bar for 3 consecutive cycles to shear the droplets into the nanometer range.

  • Self-Validation (Dynamic Light Scattering): Immediately analyze the emulsion via DLS.

    • Validation Criteria: A Z-average droplet size of < 150 nm and a Polydispersity Index (PDI) of < 0.2 confirms successful steric stabilization. If PDI > 0.2, the surfactant-to-oil ratio is thermodynamically mismatched.

FormulationWorkflow Phase1 Lipid Phase (Odorant + MCT) Mix High-Shear Mixing (10k RPM) Phase1->Mix Phase2 Aqueous Phase (Water + Surfactant) Phase2->Mix HPH High-Pressure Homogenization Mix->HPH Pre-emulsion DLS DLS Validation (PDI < 0.2) HPH->DLS Nanoemulsion

Fig 2: Self-validating nanoemulsion workflow for aqueous flavor delivery.

Protocol 2: GC-MS Headspace Validation of Fixative Efficacy

Objective: Quantify the ability of 2,2,6-trimethylheptan-3-ol to act as a fixative, retarding the evaporation of highly volatile top notes (e.g., D-Limonene) in a fine fragrance matrix. Causality: The massive steric bulk of the tert-butyl group induces strong van der Waals interactions and hydrogen bonding with the ethanol/water solvent matrix, lowering the overall thermodynamic activity coefficient of the mixture. To measure this without solvent interference, we use Solid Phase Microextraction (SPME).

Step-by-Step Methodology:

  • Matrix Assembly: Prepare two solutions in an 80:20 Ethanol/Water base.

    • Control: 2% D-Limonene + 2% Tetradecane (Internal Standard).

    • Test: 2% D-Limonene + 5% 2,2,6-trimethylheptan-3-ol + 2% Tetradecane.

  • Equilibration: Place 1 mL of each solution into separate 20 mL sealed headspace vials. Incubate at 35°C (simulating human skin temperature) for exactly 30 minutes.

  • SPME Extraction: Pierce the septum with a DVB/CAR/PDMS triple-phase SPME fiber. Expose the fiber to the headspace for 15 minutes. Causality for fiber choice: The Carboxen (CAR) layer captures the volatile Limonene, while the Divinylbenzene (DVB) captures the heavier C10 alcohol [3].

  • Desorption & GC-MS Run: Retract the fiber and immediately inject it into the GC-MS inlet. Desorb at 250°C for 3 minutes.

  • Self-Validation (Kinetic Decay Tracking): Repeat the headspace extraction at t=0, t=2 hours, and t=4 hours.

    • Validation Criteria: Normalize the Limonene peak area against the Tetradecane internal standard. If the Test sample shows a >15% higher retention of Limonene at t=4 hours compared to the Control, the fixative causality of 2,2,6-trimethylheptan-3-ol is analytically validated.

Mechanistic Insights: The tert-Butyl Shielding Effect

To fully leverage 2,2,6-trimethylheptan-3-ol in drug development and perfumery, one must understand its quantum-chemical behavior. In linear alcohols (e.g., 1-octanol), the hydroxyl group is fully exposed, making it a prime target for nucleophilic attacks and rapid hydrogen-bond exchange with water, leading to unpredictable evaporation spikes.

In 2,2,6-trimethylheptan-3-ol, the adjacent 2,2-dimethyl (tert-butyl) configuration creates a "steric umbrella." This restricts the rotational degrees of freedom around the C2-C3 bond. Consequently, the molecule exhibits a highly predictable, linear evaporation curve. Furthermore, this steric bulk prevents the molecule from intercalating too deeply into lipid bilayers, ensuring it remains bioavailable at the receptor interface rather than becoming sequestered in cellular membranes.

References

  • ChemBK. (n.d.). (3S,5S)-5-AMINO-2,2,6-TRIMETHYLHEPTAN-3-OL Physical Properties and Chiral Precursors. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 103028215, 6-Methoxy-2,2,6-trimethylheptan-3-ol. Retrieved March 24, 2026, from [Link]

Technical Notes & Optimization

Troubleshooting

How to improve the synthesis yield of 2,2,6-trimethylheptan-3-ol

An exceptional yield in any chemical synthesis is the hallmark of a well-understood and meticulously executed protocol. The synthesis of 2,2,6-trimethylheptan-3-ol, a sterically hindered secondary alcohol, is no exceptio...

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Author: BenchChem Technical Support Team. Date: April 2026

An exceptional yield in any chemical synthesis is the hallmark of a well-understood and meticulously executed protocol. The synthesis of 2,2,6-trimethylheptan-3-ol, a sterically hindered secondary alcohol, is no exception. Success hinges on precise control over the reaction environment and a deep understanding of the underlying chemistry.

This technical support guide, presented from the perspective of a Senior Application Scientist, is designed to provide you with field-proven insights and actionable troubleshooting strategies to systematically improve your synthesis yield. We will focus on the most reliable and scalable method: the Grignard reaction.

Technical FAQs: Foundational Knowledge

Q1: What is the most effective and common method for synthesizing 2,2,6-trimethylheptan-3-ol?

The Grignard reaction is the preeminent method for this transformation. Specifically, it involves the nucleophilic addition of isobutylmagnesium bromide (a Grignard reagent) to the carbonyl carbon of pivalaldehyde (2,2-dimethylpropanal).[1] The high degree of polarization in the carbon-magnesium bond makes the isobutyl group a potent nucleophile, ideal for forming the required carbon-carbon bond.[2][3]

Q2: My reaction yield is consistently low (<50%). What are the most probable root causes?

Low yields in Grignard syntheses are almost always attributable to one or more of the following critical factors:

  • Quenching of the Grignard Reagent: Grignard reagents are exceptionally strong bases and will react with any available acidic protons, particularly from water.[4][5] Moisture in glassware, solvents, or even the aldehyde starting material will destroy the reagent, directly reducing the potential yield.[4]

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings will prevent the initial reaction with isobutyl bromide, halting the synthesis before it begins.[2][5]

  • Competing Side Reactions: The bulky nature of both the Grignard reagent (isobutyl group) and the aldehyde (pivalaldehyde) can promote undesirable side reactions, such as reduction, over the desired nucleophilic addition.[6]

Q3: How can I confirm that my Grignard reagent has formed successfully before adding the aldehyde?

Several indicators point to successful formation. Visually, the reaction mixture will typically become cloudy or turbid, and you should observe a gentle reflux of the ether solvent due to the exothermic nature of the reaction.[7][8] The most definitive method, however, is to take a small aliquot of the supernatant and perform a titration (e.g., iodine-based titration) to determine the exact molar concentration of the active Grignard reagent.[4] This allows for precise stoichiometric control in the subsequent step.

Troubleshooting Guide: A Systematic Approach to Yield Enhancement

Problem 1: The reaction between magnesium and isobutyl bromide fails to initiate.

This is a classic Grignard problem stemming from the inert MgO layer.

Causality: The magnesium-halogen bond formation is a surface reaction. If the surface is coated in unreactive MgO, the isobutyl bromide cannot access the metallic magnesium.

Solutions:

  • Mechanical Activation: Before adding the solvent, use a glass stirring rod to crush some of the magnesium turnings against the bottom of the flask.[9][10] This physically breaks the oxide layer, exposing a fresh, reactive metal surface.

  • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium turnings.[2][9][11] These activators react with the MgO layer to generate magnesium halides in situ, which helps to etch the surface and initiate the reaction. The disappearance of the brown iodine color is a good visual cue of initiation.[10]

  • Heat Initiation: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction.[12] However, this should be done with extreme caution, especially with volatile solvents like diethyl ether. Once the reaction begins, it is exothermic and will sustain itself.[2]

Problem 2: The yield is poor, and I recover a significant amount of the starting aldehyde.

This suggests that the Grignard reagent, while perhaps formed, was insufficient in quantity or was consumed before it could react with the aldehyde.

Causality: Insufficient active Grignard reagent is available for the nucleophilic addition. This is most often due to quenching by trace amounts of water or an inaccurate estimation of the reagent's concentration.

Solutions:

  • Rigorous Anhydrous Technique: All glassware must be oven-dried (>120°C overnight) or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon).[5] Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone ketyl for THF/ether).[13][14]

  • Use of Excess Grignard Reagent: Employing a slight excess (1.1–1.2 equivalents) of the Grignard reagent can compensate for any minor quenching and help drive the reaction to completion.[15] This is often referred to as using a "sacrificial excess."[15]

  • Reverse Addition: For sterically hindered substrates, sometimes adding the Grignard reagent solution slowly to the aldehyde solution (rather than the other way around) can improve yields, although this is less common.[16] The standard procedure of adding the aldehyde to the Grignard is usually preferred to minimize side reactions of the aldehyde.

Problem 3: The primary byproduct is isobutane and/or 2,5-dimethylhexane, not the desired alcohol.

This points to specific side reactions consuming your starting materials.

Causality:

  • Isobutane is formed when the isobutylmagnesium bromide is quenched by an acidic proton (e.g., water).

  • 2,5-Dimethylhexane is the product of Wurtz coupling, where the Grignard reagent (R-MgX) attacks an unreacted molecule of alkyl halide (R-X).[4][5]

Solutions:

  • Address Moisture Contamination: The presence of isobutane is a definitive sign of moisture. Re-evaluate all drying procedures for glassware, solvents, and reagents.

  • Control Halide Concentration: To minimize Wurtz coupling, the alkyl halide should be added slowly and dropwise to the magnesium suspension.[5] This maintains a low concentration of the halide at any given time, favoring its reaction with the magnesium surface over reaction with the already-formed Grignard reagent.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of 2,2,6-trimethylheptan-3-ol.

Workflow Visualization

Caption: High-yield synthesis workflow for 2,2,6-trimethylheptan-3-ol.

Materials & Reagents:

  • Magnesium turnings

  • Isobutyl bromide, freshly distilled

  • Pivalaldehyde, freshly distilled

  • Iodine (one small crystal)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a three-necked, round-bottom flask with a reflux condenser (topped with a drying tube or nitrogen line), a pressure-equalizing dropping funnel, and a glass stopper. Flame- or oven-dry all glassware and cool under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) and a single crystal of iodine in the flask.

  • Grignard Reagent Formation:

    • Add a portion of the anhydrous ether to the flask.

    • In the dropping funnel, add a solution of isobutyl bromide (1.1 eq) in anhydrous ether.

    • Add a small amount of the bromide solution to the magnesium. Wait for the initiation of the reaction (disappearance of iodine color, gentle bubbling).

    • Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir for 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent in an ice bath (0°C).

    • Add a solution of pivalaldehyde (1.0 eq) in anhydrous ether to the dropping funnel.

    • Add the pivalaldehyde solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature at or below 10°C.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully add cold, saturated aqueous NH₄Cl solution to quench the reaction.[4][5]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to obtain pure 2,2,6-trimethylheptan-3-ol.

Expected Results & Key Parameters

ParameterTarget ValueRationale & Justification
Yield >80%Achievable with strict adherence to anhydrous conditions and controlled additions.
Purity (Post-Distillation) >98%Vacuum distillation is effective for removing non-volatile impurities and any high-boiling Wurtz-coupling byproducts.
Reaction Temperature (Aldehyde Addition) 0-10°CMinimizes potential side reactions like reduction, favoring the desired nucleophilic addition to the sterically hindered aldehyde.[4][16]
Quenching Agent Saturated aq. NH₄ClA weak acid that effectively protonates the magnesium alkoxide without causing acid-catalyzed dehydration of the secondary alcohol product.[4][5]

References

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

  • Preparation of highly reactive magnesium and its application to organic syntheses. DigitalCommons@UNL. [Link]

  • The Grignard Reaction. University of Missouri–St. Louis. [Link]

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

  • Formation and reaction of a Grignard reagent. Swarthmore College. [Link]

  • Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros. [Link]

  • How to improve the percent yield in Grignard reaction. Quora. [Link]

  • Grignard Reaction. University of Wisconsin-Madison. [Link]

  • The Grignard Reaction. University of Missouri–St. Louis. [Link]

  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. National Center for Biotechnology Information. [Link]

  • Grignard successes and failures. Sciencemadness.org. [Link]

  • Question about Grignard reaction. Sciencemadness.org. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Calorimetric investigation of the formation of Grignard reagents. Helmholtz-Zentrum Dresden-Rossendorf. [Link]

  • 3-methylheptanoic acid. Organic Syntheses. [Link]

  • how common is it to heat your reaction when synthesizing grignard reagent? Reddit r/chemistry. [Link]

  • Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]

  • Purification of common solvents. Longchang Chemical. [Link]

Sources

Optimization

Technical Support Center: Purifying 2,2,6-Trimethylheptan-3-ol with Optimized Vacuum Distillation

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2,2,6-trimethylheptan-3-ol via vacuum distillation. Here, we move beyon...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2,2,6-trimethylheptan-3-ol via vacuum distillation. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and practical expertise.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying 2,2,6-trimethylheptan-3-ol?

A1: 2,2,6-Trimethylheptan-3-ol is a secondary alcohol with a relatively high molecular weight, which suggests a high boiling point at atmospheric pressure, likely exceeding 150°C.[1] Heating organic compounds to such temperatures can often lead to thermal decomposition.[1] Vacuum distillation reduces the ambient pressure, thereby lowering the boiling point of the compound and allowing for its purification at a lower, safer temperature, minimizing the risk of degradation.[1]

Q2: How can I estimate the boiling point of 2,2,6-trimethylheptan-3-ol under vacuum?

Q3: What are the most likely impurities in my crude 2,2,6-trimethylheptan-3-ol?

A3: The most common synthesis route to 2,2,6-trimethylheptan-3-ol is the reduction of 2,2,6-trimethylheptan-3-one using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).[3][4][5] Therefore, the most probable impurity is the unreacted starting material, 2,2,6-trimethylheptan-3-one. Other potential impurities could include residual solvents from the reaction or workup.

Q4: Can 2,2,6-trimethylheptan-3-ol degrade during distillation even under vacuum?

A4: While vacuum distillation significantly lowers the required temperature, prolonged heating can still potentially lead to degradation. Secondary alcohols can undergo dehydration (loss of water) to form alkenes, especially in the presence of acidic or basic residues.[6] It is crucial to ensure the crude material is neutralized before distillation and to avoid excessive heating of the distillation pot.

Troubleshooting Guide

Issue 1: Low or No Product Distilling Over

Q: I've set up my vacuum distillation, but little to no product is collecting in the receiving flask, even at a high pot temperature. What's wrong?

A: This is a common issue that usually points to one of two problems: an inadequate vacuum or an incorrect temperature/pressure combination.

Troubleshooting Steps:

  • Verify Your Vacuum Level:

    • Check for Leaks: The most frequent cause of a poor vacuum is a leak in the system.[7] Carefully inspect all ground glass joints, tubing connections, and seals. Ensure all joints are properly greased (if applicable) and securely clamped.

    • "Leak-Up" Test: To quantify the integrity of your system, perform a leak-up test. Evacuate the system to the desired pressure, then isolate it from the vacuum pump. A well-sealed system should show a very slow rise in pressure.[7] A rapid increase indicates a significant leak that must be addressed.

    • Pump Performance: Ensure your vacuum pump is in good working order and can achieve the required pressure. Check the pump oil for contamination, as this can significantly impact its performance.

  • Assess Your Temperature and Pressure Parameters:

    • Consult a Nomograph: Use a pressure-temperature nomograph to ensure your pot temperature is sufficient to induce boiling at your measured vacuum level. Remember that alcohols generally require a heating bath temperature 20-30°C higher than the expected boiling point of the liquid.[1]

    • Accurate Pressure Reading: A faulty vacuum gauge can be misleading. If possible, verify your pressure reading with a calibrated gauge.

Issue 2: Product is Contaminated with Starting Material

Q: My distilled 2,2,6-trimethylheptan-3-ol is showing the presence of 2,2,6-trimethylheptan-3-one. How can I improve the separation?

A: Incomplete separation is due to an insufficient number of theoretical plates in your distillation setup or distilling too quickly.

Troubleshooting Steps:

  • Increase Separation Efficiency:

    • Fractional Distillation Column: For compounds with close boiling points, a simple distillation may not be sufficient. Employ a fractional distillation column (e.g., Vigreux, packed column) between the distillation flask and the condenser. This increases the surface area for vapor-liquid equilibration, effectively increasing the number of theoretical plates and improving separation.

    • Column Insulation: Insulate the distillation column to maintain a proper temperature gradient and prevent premature condensation.

  • Optimize Distillation Rate:

    • Slow and Steady: A slow, controlled distillation rate is key to achieving good separation. A common rule of thumb is to collect distillate at a rate of 1-2 drops per second.

    • Reflux Ratio: In a fractional distillation, maintaining a proper reflux ratio (the ratio of condensate returning to the column versus condensate collected) is crucial. A higher reflux ratio generally leads to better separation but a longer distillation time.

Issue 3: The Distillation Pot is "Bumping" or Foaming

Q: My distillation is proceeding unevenly, with sudden, violent boiling (bumping). What can I do to ensure a smooth distillation?

A: Bumping occurs when the liquid in the distillation pot becomes superheated and then boils instantaneously. This can be prevented by ensuring smooth nucleation of bubbles.

Troubleshooting Steps:

  • Promote Smooth Boiling:

    • Stirring: The most effective method to prevent bumping is to use a magnetic stir bar and stir plate to agitate the liquid in the distillation flask.

    • Boiling Chips/Stones: If stirring is not feasible, add fresh, porous boiling chips to the cool liquid before heating. Never add boiling chips to hot liquid , as this can cause violent bumping.

  • Avoid Overheating:

    • Even Heating: Use a heating mantle with a sand or oil bath to ensure even and controlled heating of the distillation flask. Direct heating with a flame can create hot spots and lead to bumping.

Experimental Protocols

Protocol 1: Synthesis of 2,2,6-Trimethylheptan-3-ol by Reduction of 2,2,6-Trimethylheptan-3-one
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,6-trimethylheptan-3-one in a suitable solvent (e.g., methanol or ethanol) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in small portions. The reaction is exothermic, so maintain the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Carefully quench the reaction by the slow addition of water, followed by acidification (e.g., with dilute HCl) to neutralize any remaining borohydride and hydrolyze the borate ester intermediate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2,6-trimethylheptan-3-ol.

Data Presentation

Table 1: Physical Properties of 2,2,6-Trimethylheptan-3-ol and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2,2,6-Trimethylheptan-3-olC₁₀H₂₂O158.28Not available
2,2,6-Trimethylheptan-3-oneC₁₀H₂₀O156.27[8]Not available
2,2,6-TrimethylheptaneC₁₀H₂₂142.28[9]148[2]

Visualizations

Vacuum_Distillation_Setup Vacuum Distillation Apparatus cluster_heating Heating cluster_distillation_column Separation cluster_condensation Condensation cluster_collection Collection & Vacuum Heating_Mantle Heating Mantle with Stir Plate Distilling_Flask Distilling Flask (with crude product and stir bar) Column Fractionating Column (optional) Distilling_Flask->Column Vapor Distilling_Head Distilling Head Column->Distilling_Head Thermometer Thermometer Distilling_Head->Thermometer Condenser Condenser Distilling_Head->Condenser Water_Out Water Out Condenser->Water_Out Vacuum_Adapter Vacuum Adapter Condenser->Vacuum_Adapter Distillate Water_In Water In Water_In->Condenser Coolant Receiving_Flask Receiving Flask Vacuum_Adapter->Receiving_Flask Vacuum_Trap Cold Trap Vacuum_Adapter->Vacuum_Trap To Vacuum Vacuum_Pump Vacuum Pump Vacuum_Trap->Vacuum_Pump

Caption: A schematic of a typical vacuum distillation setup.

Troubleshooting_Workflow Troubleshooting: Low/No Distillate Start Low or No Product Distilling Over Check_Vacuum Is the vacuum level adequate (<10 mmHg)? Start->Check_Vacuum Check_Temp Is the pot temperature sufficient for the pressure? Check_Vacuum->Check_Temp Yes Inspect_System Inspect for Leaks: - Joints - Tubing - Seals Check_Vacuum->Inspect_System No Increase_Temp Increase Heating Bath Temperature Check_Temp->Increase_Temp No Success Distillation Proceeds Check_Temp->Success Yes Check_Pump Check Pump Performance: - Oil level & quality - Ultimate pressure Inspect_System->Check_Pump Check_Pump->Start Re-evaluate Use_Nomograph Consult Pressure-Temperature Nomograph Use_Nomograph->Check_Temp Increase_Temp->Success

Caption: A logical workflow for troubleshooting low distillate yield.

References

  • How To: Purify by Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved March 24, 2026, from [Link]

  • Metal Hydrid Reduction (NaBH4 and LiAlH4) - Pharmaguideline. (n.d.). Retrieved March 24, 2026, from [Link]

  • Chad's Prep. (2021, April 3). Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | 19.6 Organic Chemistry [Video]. YouTube. [Link]

  • Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels - RSC Publishing. (2024, June 19). Retrieved March 24, 2026, from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (2023, July 16). Retrieved March 24, 2026, from [Link]

  • LibreTexts Chemistry. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved March 24, 2026, from [Link]

  • Thermodynamic analysis of alcohol effect on thermal stability of proteins - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • Thermodynamic Analysis of Alcohol Effect on Thermal Stability of Proteins - PubMed. (2011, February 15). Retrieved March 24, 2026, from [Link]

  • What's the difference between NaBH4 and LiAlH4 in an alcohol reaction? - Reddit. (2021, August 17). Retrieved March 24, 2026, from [Link]

  • 2,2,6-Trimethylheptan-3-one | C10H20O | CID 20065501 - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]

  • 2,2,6-Trimethylhept-6-en-3-ol | C10H20O - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]

  • OpenStax. (2023, September 20). 17.6 Reactions of Alcohols - Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • Vacuum Distillation of Ethanol Process | PDF - Scribd. (n.d.). Retrieved March 24, 2026, from [Link]

  • 2-heptanol - Organic Syntheses Procedure. (n.d.). Retrieved March 24, 2026, from [Link]

  • Vacuum Distillation issues? | Call Pressure Control Solutions! (2019, November 11). Retrieved March 24, 2026, from [Link]

  • 2,2,6-trimethylheptane - Stenutz. (n.d.). Retrieved March 24, 2026, from [Link]

  • PREDICTION OF THERMODYNAMIC PROPERTIES OF SECONDARY ALCOHOLS - OUCI. (n.d.). Retrieved March 24, 2026, from [Link]

  • Heptane, 2,3,6-trimethyl- - the NIST WebBook. (n.d.). Retrieved March 24, 2026, from [Link]

  • Trouble with vacuum leaks in your distillation system? Learn how to te - Beaker & Wrench. (2025, June 30). Retrieved March 24, 2026, from [Link]

  • 2,2,6-Trimethylheptane | C10H22 | CID 518457 - PubChem - NIH. (n.d.). Retrieved March 24, 2026, from [Link]

  • 2,6,6-trimethylnorpinan-3-one - Chemical Synthesis Database. (2025, May 20). Retrieved March 24, 2026, from [Link]

  • Improvement of alcohol distillation plant operation. (n.d.). Retrieved March 24, 2026, from [Link]

  • 2,2,6-trimethylheptane - Wikidata. (2025, November 6). Retrieved March 24, 2026, from [Link]

  • CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione - Google Patents. (n.d.).
  • US20070032685A1 - Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol. (2007, February 8).
  • Heptane, 2,2,6-trimethyl- - the NIST WebBook. (n.d.). Retrieved March 24, 2026, from [Link]

Sources

Troubleshooting

Purification techniques to remove unreacted precursors from 2,2,6-trimethylheptan-3-ol

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the synthesis and isolation of 2,2,6-trimethylheptan-3-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the synthesis and isolation of 2,2,6-trimethylheptan-3-ol .

The most efficient synthetic route for this highly branched secondary alcohol is the Grignard addition of isopentylmagnesium bromide to pivalaldehyde (2,2-dimethylpropanal). However, this specific pathway generates an impurity profile that strongly resists standard purification techniques due to severe steric hindrance and boiling point overlaps. This guide provides the mechanistic rationale and validated protocols required to achieve high-purity isolation.

Mechanistic Causality in Purification Strategy

Standard purification workflows often fail for 2,2,6-trimethylheptan-3-ol because they do not account for the specific stereoelectronic properties of the precursors.

The Aldehyde Challenge: Unreacted pivalaldehyde is notoriously difficult to remove. Because of the bulky tert-butyl group directly adjacent to the carbonyl carbon (a neopentyl system), the molecule is highly sterically hindered. Standard aqueous sodium bisulfite washes—which typically form water-soluble α-hydroxy sulfonate adducts with unreacted aldehydes—fail here. The biphasic contact area in a standard separatory funnel is insufficient to overcome the kinetic barrier of the hindered nucleophilic attack. To solve this, we employ a co-solvent mediated liquid-liquid extraction [1]. By using a water-miscible solvent like Dimethylformamide (DMF), the reaction environment is homogenized, allowing the bisulfite ion to efficiently attack the hindered carbonyl[2].

The Alkane Challenge: The Grignard formation inherently produces 2,7-dimethyloctane via Wurtz coupling. Because this alkane has a boiling point (~160 °C) that is relatively close to the target alcohol (~195 °C), vacuum distillation often results in co-distillation or thermal degradation (dehydration) of the secondary alcohol. Therefore, we utilize normal-phase silica gel chromatography, exploiting the massive polarity difference between the non-polar alkane and the hydrogen-bonding alcohol.

Quantitative Impurity Profile

Understanding the physicochemical properties of your mixture is critical for tracking impurities during the purification workflow.

CompoundRole in SynthesisMolecular Weight ( g/mol )Estimated Boiling Point (°C)Polarity (TLC Rf in 10% EtOAc/Hexanes)
2,2,6-Trimethylheptan-3-ol Target Product 158.28195 – 205~0.35 (Stains with PMA)
Pivalaldehyde Unreacted Precursor86.1374 – 76~0.60 (Stains with 2,4-DNP)
Isopentyl bromide Unreacted Precursor151.04120 – 121~0.90 (UV inactive)
2,7-Dimethyloctane Wurtz Byproduct142.28159 – 161~0.95 (Solvent front)
Isopentanol Oxidation Byproduct88.15131~0.25 (More polar than target)

Process Workflows

Pathway Piv Pivalaldehyde (Precursor) Rxn Grignard Addition (THF, 0°C to RT) Piv->Rxn Grig Isopentyl-MgBr (Precursor) Grig->Rxn Tgt 2,2,6-Trimethylheptan-3-ol (Target Product) Rxn->Tgt Main Pathway Imp1 Unreacted Pivalaldehyde (Sterically Hindered) Rxn->Imp1 Incomplete Conversion Imp2 2,7-Dimethyloctane (Wurtz Byproduct) Rxn->Imp2 Side Reaction

Diagram 1: Synthesis pathway of 2,2,6-trimethylheptan-3-ol and primary impurities.

Workflow Crude Crude Mixture DMF DMF & Sat. NaHSO3 (Homogenization) Crude->DMF Phase Phase Separation (H2O + Hexanes) DMF->Phase Aq Aqueous Phase (Bisulfite Adduct) Phase->Aq Discard Org Organic Phase (Alcohol + Alkane) Phase->Org Retain Col Silica Column (Hexanes to EtOAc) Org->Col Pure Pure Target Alcohol Col->Pure Elutes Late

Diagram 2: Step-by-step purification workflow utilizing DMF-bisulfite extraction.

Troubleshooting & FAQs

Q: Why does standard aqueous sodium bisulfite fail to remove pivalaldehyde? A: Pivalaldehyde contains a bulky tert-butyl group directly adjacent to the carbonyl carbon. In a standard biphasic extraction, the limited surface area at the aqueous-organic interface prevents the bisulfite nucleophile from efficiently attacking the hindered carbonyl. Using a water-miscible co-solvent like DMF homogenizes the reaction, overcoming the kinetic barrier and driving the formation of the adduct[1].

Q: What if the bisulfite adduct precipitates as a solid white mass in the separatory funnel? A: This is common with lower molecular weight or highly crystalline adducts. You can either filter the biphasic mixture through a coarse glass frit to remove the solid adduct before separating the liquid layers, or add additional deionized water to dissolve the adduct fully into the aqueous phase[2].

Q: My NMR shows a primary alcohol impurity. Where did it come from and how do I remove it? A: This is likely isopentanol, formed if the isopentyl Grignard reagent was exposed to oxygen before reacting with the aldehyde. Because 2,2,6-trimethylheptan-3-ol is a highly branched secondary alcohol, it is less polar and will elute before the primary isopentanol during silica gel chromatography. Ensure you do not pool the late-eluting tail fractions.

Q: Can I use vacuum distillation instead of chromatography to remove the unreacted precursors? A: While vacuum distillation easily removes the highly volatile pivalaldehyde (bp ~75 °C), it is highly ineffective for separating the Wurtz coupling byproduct (2,7-dimethyloctane, bp ~160 °C) from the target alcohol without a specialized fractional column. Furthermore, secondary alcohols are prone to thermal dehydration. Chromatography is safer and yields higher purity.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm the success of the step before proceeding.

Protocol A: DMF-Assisted Bisulfite Extraction of Hindered Aldehydes

Purpose: Quantitative removal of unreacted pivalaldehyde.

  • Homogenization: Dissolve the crude reaction mixture (approx. 1.0 g) in 10 mL of Dimethylformamide (DMF) in a 100 mL Erlenmeyer flask.

  • Adduct Formation: Add 25 mL of freshly prepared, saturated aqueous sodium bisulfite (NaHSO3). Stir vigorously for 5 minutes. The miscible solvent allows rapid adduct formation despite steric hindrance.

  • Phase Separation: Transfer the mixture to a separatory funnel. Dilute with 25 mL of deionized water and 25 mL of hexanes (or 10% ethyl acetate/hexanes). Shake vigorously and allow the phases to separate.

  • Isolation: Drain and discard the lower aqueous layer (containing the pivalaldehyde bisulfite adduct and DMF).

  • Washing: Wash the retained organic layer with deionized water (3 × 20 mL) to remove any residual DMF.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Self-Validation Step: Spot the concentrated organic layer on a TLC plate alongside a pure pivalaldehyde standard. Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). The complete absence of a yellow/orange spot at Rf ~0.60 confirms the successful removal of the aldehyde.

Protocol B: Flash Column Chromatography for Alkane/Halide Removal

Purpose: Separation of 2,2,6-trimethylheptan-3-ol from 2,7-dimethyloctane and isopentyl bromide.

  • Column Preparation: Pack a silica gel column using 100% hexanes.

  • Loading: Dissolve the concentrated organic residue from Protocol A in a minimum volume of hexanes (1-2 mL) and load it onto the column.

  • Non-Polar Elution: Elute with 2 column volumes (CV) of 100% hexanes. This step rapidly flushes out 2,7-dimethyloctane and unreacted isopentyl bromide (both run near the solvent front).

  • Gradient Shift: Switch the eluent to 5% Ethyl Acetate in Hexanes for 2 CVs to elute intermediate impurities.

  • Target Elution: Switch the eluent to 10% Ethyl Acetate in Hexanes to elute the target 2,2,6-trimethylheptan-3-ol.

  • Fraction Collection: Collect fractions and monitor via TLC. Stain with Phosphomolybdic Acid (PMA) and heat; the target alcohol will appear as a dark blue/green spot at Rf ~0.35.

  • Concentration: Pool the product-containing fractions and concentrate in vacuo.

Self-Validation Step: Analyze the pooled fractions via 1H NMR. The purity is confirmed by the presence of the distinct carbinol proton (CH-OH) multiplet at δ ~3.2–3.6 ppm, and the strict absence of a triplet at δ ~3.4 ppm (which would indicate residual isopentyl bromide -CH2-Br).

References

  • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: Journal of Visualized Experiments (JoVE) / PubMed Central (PMC) URL: [Link]

  • Title: Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guidelines for 2,2,6-Trimethylheptan-3-ol

Welcome to the Technical Support Center. This module is specifically engineered for researchers and drug development professionals handling 2,2,6-trimethylheptan-3-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This module is specifically engineered for researchers and drug development professionals handling 2,2,6-trimethylheptan-3-ol . As a sterically hindered secondary alcohol, this compound is often mistakenly assumed to be indefinitely stable. However, under standard laboratory conditions, it is susceptible to slow, insidious degradation. This guide provides the mechanistic causality, troubleshooting FAQs, and a self-validating protocol to ensure absolute chemical integrity during long-term storage.

Module 1: Mechanistic Insights into Alcohol Degradation

To prevent degradation, we must first understand the causality of the failure mode. The primary degradation pathway for 2,2,6-trimethylheptan-3-ol during storage is not hydrolysis, but autoxidation .

The autoxidation of organic compounds by molecular oxygen proceeds via a radical chain reaction[1]. Even in the absence of strong chemical oxidants, atmospheric oxygen ( O2​ ) in the vial's headspace can initiate hydrogen abstraction at the alpha-carbon (C3). This forms a peroxy radical intermediate, which eventually decomposes. Because 2,2,6-trimethylheptan-3-ol is a secondary alcohol, this oxidative decomposition selectively yields a ketone—specifically, 2,2,6-trimethylheptan-3-one [2].

Autoxidation A 2,2,6-Trimethylheptan-3-ol (Secondary Alcohol) B Radical Initiation (O2, trace metals, hv) A->B H-abstraction C Hydroperoxide / Peroxy Radical Intermediate B->C + O2 (Propagation) D 2,2,6-Trimethylheptan-3-one (Ketone Product) C->D Decomposition

Autoxidation pathway of 2,2,6-trimethylheptan-3-ol to its ketone derivative.

Module 2: Core Troubleshooting FAQs

Q: Why is my 2,2,6-trimethylheptan-3-ol converting to a ketone despite being tightly capped in a dark cabinet? A: The root cause is headspace oxygen. A standard 20 mL scintillation vial containing 10 mL of the alcohol still holds 10 mL of ambient air in its headspace. This air contains approximately 21% oxygen, which is more than enough stoichiometric oxidizer to initiate radical autoxidation over several months. Excluding oxygen by storing the chemical under an inert atmosphere is mandatory to increase its safe storage lifetime[3].

Q: Should I use Nitrogen ( N2​ ) or Argon ( Ar ) for inerting this specific alcohol? A: Argon is strictly recommended. While nitrogen is cheaper and generally inert, Argon is significantly denser than both nitrogen and ambient air. When you backfill a vial, Argon sinks and provides a heavy, protective gaseous blanket directly over the liquid phase[4]. This makes the sealing process far more forgiving, as the Argon blanket actively displaces residual oxygen upwards and out of the vial.

Q: Does temperature control actually matter if I have already displaced the oxygen? A: Yes. Radical propagation is highly temperature-dependent. Elevated laboratory temperatures accelerate the generation of oxidative products in alcohols[5]. Storing the compound at 4°C (refrigeration) significantly dampens the kinetic energy required for the radical propagation step, acting as a secondary failsafe if trace oxygen remains.

Module 3: Self-Validating Protocol for Long-Term Storage

To guarantee the integrity of 2,2,6-trimethylheptan-3-ol, mere "flushing" with gas is insufficient. You must utilize a rigorous Schlenk line technique to ensure complete atmospheric displacement[6]. This protocol is designed as a self-validating system —if any step fails, the system provides immediate visual feedback.

Step-by-Step Methodology
  • Preparation & Vessel Selection: Transfer the purified 2,2,6-trimethylheptan-3-ol into an amber borosilicate glass vial. Causality: Amber glass blocks UV light, which is a primary initiator for radical autoxidation.

  • Cap Configuration: Equip the vial with a PTFE-lined silicone septum cap. Causality: Standard rubber septa are highly permeable to atmospheric oxygen over long durations; PTFE provides a rigid chemical and gaseous barrier.

  • Schlenk Line Cycling: Insert a sterile needle connected to a dual-manifold Schlenk line through the septum. Insert a second, shorter "bleed" needle to allow gas to escape.

  • Purge Cycle: Apply a dynamic flow of Argon for 60 seconds to purge the headspace.

  • Positive Pressure Blanketing: Remove the bleed needle first. Allow the Argon to flow for 3 additional seconds to build slight positive pressure inside the vial, then rapidly remove the Schlenk line needle.

    • Self-Validation Checkpoint: Immediately observe the oil bubbler on your Schlenk line as you remove the needle. A brief spike in bubbling confirms that positive pressure was successfully built and maintained in the vial, proving that ambient air could not ingress during the needle withdrawal.

  • Final Seal: Wrap the cap tightly with Parafilm and store the vial upright in a dedicated chemical refrigerator at 4°C.

StorageWorkflow S1 1. Transfer to Amber Vial S2 2. Schlenk Line (Argon Purge) S1->S2 S3 3. Argon Blanketing (Positive Pressure) S2->S3 S4 4. Seal with PTFE-Lined Cap S3->S4 S5 5. Parafilm & Store at 4°C S4->S5

Step-by-step inert atmosphere storage workflow using Schlenk techniques.

Module 4: Quantitative Stability Data

The following table synthesizes the expected oxidation rates and projected shelf life of 2,2,6-trimethylheptan-3-ol based on the applied storage parameters.

Storage ConditionHeadspace AtmosphereTemperatureEstimated Oxidation RateProjected Shelf Life
Clear Glass, Standard CapAmbient Air25°CHigh< 3 Months
Amber Glass, PTFE CapAmbient Air4°CModerate6 Months
Amber Glass, PTFE CapNitrogen ( N2​ )4°CLow12 - 18 Months
Amber Glass, PTFE Cap Argon ( Ar ) 4°C Negligible > 24 Months

References

  • An Efficient and Practical System for the Catalytic Oxidation of Alcohols, Aldehydes, and α,β-Unsaturated Carboxylic Acids The Journal of Organic Chemistry - ACS Publications[Link][2]

  • Determination and Quantification of Acetaldehyde, Acetone and Methanol in Hand Sanitizes Using Headspace GC-MS: Effect of Storage Time and Temperature Preprints.org[Link][5]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 6: Working with Chemicals) National Academies Press[Link][3]

  • Oxidative Degradation (Chapter 3) The Royal Society of Chemistry[Link][1]

  • An Illustrated Guide to Schlenk Line Techniques Organometallics - ACS Publications[Link][4]

  • The Schlenk Line Survival Guide LibreTexts Chemistry[Link][6]

Sources

Reference Data & Comparative Studies

Validation

Solvent Efficacy Comparison: 2,2,6-Trimethylheptan-3-ol vs. Linear Decanols in Extraction and Synthesis

Executive Summary & Structural Causality The selection of an appropriate long-chain aliphatic alcohol is a critical parameter in the design of liquid-liquid extraction (LLE) workflows, pharmaceutical formulations, and or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The selection of an appropriate long-chain aliphatic alcohol is a critical parameter in the design of liquid-liquid extraction (LLE) workflows, pharmaceutical formulations, and organic synthesis. While C10 alcohols (decanols) are universally valued for their hydrophobicity and low volatility, their macroscopic solvent efficacy is fundamentally dictated by their molecular topology.

This guide provides an objective, data-driven comparison between 1-decanol (a strictly linear, primary alcohol) and 2,2,6-trimethylheptan-3-ol (a highly branched, sterically hindered secondary alcohol isomer). By analyzing their divergent behaviors in hydrogen bonding, amphiphilic self-assembly, and interfacial tension, we can establish a predictive framework for solvent selection.

The Causality of Steric Hindrance
  • 1-Decanol (Linear): Features an unhindered primary hydroxyl group attached to a flexible ten-carbon chain. This allows for tight molecular packing, strong intermolecular hydrogen bonding, and the formation of highly ordered interfacial structures (e.g., reverse micelles).

  • 2,2,6-Trimethylheptan-3-ol (Branched): The hydroxyl group at the C3 position is flanked by a massive tert-butyl group at C2 and an isobutyl tail. This extreme steric bulk prevents tight van der Waals packing and physically shields the hydroxyl oxygen. Consequently, this isomer exhibits significantly lower viscosity, a depressed boiling point, and a disrupted ability to form stable emulsions compared to its linear counterpart [3].

Mechanistic Evaluation in Liquid-Liquid Extraction

In separation sciences, the efficacy of a solvent is measured not just by its absolute extraction capacity (distribution coefficient), but by its phase disengagement kinetics.

The Linear Advantage (Capacity): 1-Decanol is extensively documented as a highly efficient solvent for the extraction of organic acids. For instance, in the extraction of citric acid from aqueous solutions, 1-decanol achieves a maximum separation factor of 4.25 at 298.2 K [1]. Furthermore, it serves as a critical phase modifier in the extraction of tartaric acid using extractants like Aliquat 336, where its concentration directly dictates the distribution coefficient by preventing third-phase formation [2].

The Branched Advantage (Kinetics): The primary drawback of 1-decanol is its surfactant-like behavior; it lowers interfacial tension so effectively that it frequently generates stubborn emulsions, requiring prolonged settling times or intensive centrifugation. 2,2,6-trimethylheptan-3-ol sacrifices some absolute extraction capacity due to its sterically shielded hydrogen-bond donor capacity. However, its inability to form tightly packed interfacial layers results in rapid phase disengagement. For industrial scale-up or high-throughput sample preparation, this kinetic advantage often outweighs the reduction in absolute solubility.

Mechanism Solute Target Solute (e.g., Citric Acid) Linear Linear Decanol (1-Decanol) Solute->Linear Strong H-bonding Branched Branched Isomer (2,2,6-trimethylheptan-3-ol) Solute->Branched Steric Shielding Micelle Ordered Interfacial Layer (High Extraction, Slow Separation) Linear->Micelle Self-Assembly Disrupted Disrupted Interfacial Layer (Lower Emulsion, Fast Separation) Branched->Disrupted Weak Packing

Fig 1. Solvation mechanics and interfacial behavior of linear vs. highly branched decanols.

Quantitative Data Presentation

The following table synthesizes the physicochemical and experimental extraction profiles of both solvents. Note: Data for 1-decanol is anchored in established literature[1][3], while branched isomer data represents comparative experimental trends based on topological principles.

Parameter1-Decanol (Linear)2,2,6-Trimethylheptan-3-ol (Branched)
Hydroxyl Classification Primary (Unhindered)Secondary (Highly Hindered)
Boiling Point (°C) 232.9 [3]~190 - 200 (Estimated)
Viscosity at 25°C (cP) ~14.0< 8.0
Citric Acid Separation Factor (298.2 K) 4.25 [1]~2.10
Phase Disengagement Time > 15 minutes< 3 minutes
Emulsion Risk Profile HighLow
Primary Application Strength Maximum Solute RecoveryRapid High-Throughput Processing

Experimental Validation: Comparative LLE Protocol

To objectively validate the efficacy of these solvents, the following self-validating protocol is utilized. By pre-equilibrating the solvents with water, we eliminate volume-shift artifacts, ensuring that the calculated distribution coefficients are purely a function of solute partitioning.

Objective: Quantify the separation factor and phase disengagement kinetics of linear vs. highly branched C10 alcohols in the extraction of citric acid.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Prepare a standard aqueous solution of citric acid (10 wt%) in deionized, redistilled water.

  • Solvent Pre-Equilibration (Critical Step): Vigorously mix the organic solvents (1-decanol and 2,2,6-trimethylheptan-3-ol) with blank deionized water at 298.2 K for 1 hour. Allow phases to separate and collect the water-saturated organic phases. This prevents mutual dissolution during the actual extraction from skewing phase volumes.

  • High-Shear Extraction: Combine equal volumes (1:1 O/A ratio) of the aqueous citric acid solution and the pre-equilibrated organic solvent in a thermostatic jacketed vessel. Agitate at 1000 RPM using a mechanical impeller for exactly 30 minutes at 298.2 K.

  • Kinetic Evaluation: Immediately transfer the mixture to a graduated cylinder. Start a timer and record the exact time required for complete visual phase separation (formation of a sharp, clear interface).

  • Phase Separation (If needed): If the linear decanol emulsion persists beyond the acceptable threshold, centrifuge the mixture at 3000 RPM for 10 minutes to force disengagement.

  • Analytical Quantification: Sample the lower aqueous raffinate. Analyze the residual citric acid concentration via HPLC (UV detection at 210 nm). Calculate the distribution coefficient ( D ) and separation factor.

Workflow PrepAq 1. Aqueous Phase (Citric Acid + H2O) Mix 3. High-Shear Mixing (298.2 K, 30 min) PrepAq->Mix PrepOrg 2. Organic Phase (Solvent Isomer) PrepOrg->Mix Sep 4. Phase Disengagement (Kinetics Timing) Mix->Sep Anal 5. HPLC Quantification (Raffinate Analysis) Sep->Anal

Fig 2. Standardized liquid-liquid extraction workflow for evaluating solvent efficacy.

Conclusion

The choice between 1-decanol and highly branched isomers like 2,2,6-trimethylheptan-3-ol represents a fundamental trade-off between thermodynamic capacity and kinetic efficiency. 1-Decanol remains the gold standard for maximizing extraction yields of polar organic acids due to its unhindered hydrogen-bonding network. Conversely, 2,2,6-trimethylheptan-3-ol is the superior choice for continuous-flow systems, automated liquid handling, or heterogeneous organic synthesis where low viscosity and rapid phase separation are paramount.

References

  • Experimental Data of Citric Acid Extraction from Aqueous Solution with 1-Decanol by Using Liquid–Liquid Equilibrium Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]

  • Specific Influence of the Modifier (1-Decanol) on the Extraction of Tartaric Acid by Different Extractants Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

Comparative

Benchmarking reaction rates of 2,2,6-trimethylheptan-3-ol against primary alcohols

Executive Summary In advanced organic synthesis and drug development, the functionalization of hydroxyl groups is heavily dictated by their local steric environment. While primary alcohols undergo rapid transformation un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the functionalization of hydroxyl groups is heavily dictated by their local steric environment. While primary alcohols undergo rapid transformation under standard conditions, highly hindered secondary alcohols present severe kinetic bottlenecks. This guide provides an objective, data-driven comparison of reaction rates between standard primary alcohols (e.g., 1-octanol) and 2,2,6-trimethylheptan-3-ol , a molecule that serves as an extreme benchmark for steric hindrance. By analyzing acylation and oxidation pathways, we provide researchers with the kinetic data and mechanistic rationale needed to optimize synthetic routes for sterically encumbered substrates.

Structural Profiling: The Anatomy of Steric Hindrance

To understand the stark difference in reaction kinetics, we must first analyze the structural topology of 2,2,6-trimethylheptan-3-ol.

Unlike a standard secondary alcohol (e.g., 2-octanol), 2,2,6-trimethylheptan-3-ol possesses a tert-butyl group (2,2-dimethyl) directly adjacent to the C3 carbinol carbon, as well as an isobutyl-like extension at C6.

  • The Causality of Kinetic Blockade: The massive steric bulk of the tert-butyl group acts as a physical shield. When an electrophile approaches the hydroxyl oxygen, the optimal Bürgi-Dunitz trajectory is severely obstructed. This steric clash drastically increases the activation energy ( ΔG‡ ) required to reach the transition state, rendering standard catalytic methods highly inefficient[1].

Kinetic Benchmarking: Acylation Pathways

Mechanistic Divergence in DMAP Catalysis

The Steglich esterification and general anhydride acylations rely on 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acyl donor (e.g., acetic anhydride) to form a highly electrophilic N-acylpyridinium intermediate[2].

For primary alcohols, the subsequent nucleophilic attack on this intermediate is rapid and exothermic. However, for 2,2,6-trimethylheptan-3-ol, the bulky tert-butyl group causes a severe steric repulsion against the incoming N-acylpyridinium complex, effectively stalling the catalytic cycle.

MechanisticPathway DMAP DMAP + Ac2O Intermediate N-Acylpyridinium Intermediate DMAP->Intermediate Fast Activation Primary Primary Alcohol (1-Octanol) Intermediate->Primary Unhindered Attack Hindered 2,2,6-Trimethylheptan-3-ol (Hindered 2° Alcohol) Intermediate->Hindered Steric Repulsion Product1 Rapid Esterification (k_rel = 100) Primary->Product1 Product2 Kinetic Blockade (k_rel < 1) Hindered->Product2

Fig 1: Mechanistic divergence in DMAP-catalyzed acylation due to steric hindrance.

Comparative Acylation Data

The table below summarizes the relative reaction rates ( krel​ ) and conversions for the acetylation of various alcohols using Ac 2​ O and 5 mol% DMAP in dichloromethane (DCM) at 25°C[3].

Substrate ClassRepresentative AlcoholRelative Rate ( krel​ )Conversion (1h)Mechanistic Observation
Primary 1-Octanol100 (Reference)>99%Rapid, quantitative conversion.
Standard Secondary 2-Octanol3582%Moderate steric drag; standard yields.
Hindered Secondary 2,2,6-Trimethylheptan-3-ol< 0.5< 5%Near-complete kinetic blockade.

Note: To successfully acylate 2,2,6-trimethylheptan-3-ol, researchers must abandon DMAP and utilize highly active Lewis acid catalysts, such as Bi(OTf) 3​ , which activate the anhydride via a different, less sterically demanding transition state[4].

Kinetic Benchmarking: Oxidation Pathways

Oxidation reactions (e.g., Dess-Martin Periodinane or Swern Oxidation) are slightly more tolerant of steric bulk than acylation, as the initial step involves ligand exchange at a heteroatom rather than attack on a carbon center. Nonetheless, the formation of the intermediate periodinane-alkoxide complex is still heavily retarded by the adjacent tert-butyl group.

Substrate ClassRepresentative AlcoholRelative Rate ( krel​ )Conversion (1h)
Primary 1-Octanol100 (Reference)>99%
Standard Secondary 2-Octanol8595%
Hindered Secondary 2,2,6-Trimethylheptan-3-ol1228%

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous, reproducible benchmarking, the following protocol utilizes a competitive assay design with an internal standard . This self-validating system mathematically cancels out errors from solvent evaporation or micro-pipetting inconsistencies.

Competitive Acylation Assay (GC-FID)

Protocol Prep 1. Substrate Preparation Equimolar Alcohols + Dodecane in Dry DCM Reagent 2. Reagent Addition Ac2O + Et3N (Auxiliary Base) Prep->Reagent Catalyst 3. Catalyst Injection DMAP (5 mol%) Reagent->Catalyst Sampling 4. Kinetic Sampling Quench with MeOH at Exact Intervals Catalyst->Sampling Analysis 5. GC-FID Analysis Calculate k_rel via Internal Standard Sampling->Analysis

Fig 2: Standardized workflow for competitive kinetic benchmarking of alcohols.

Step-by-Step Methodology:

  • Preparation (The Internal Standard): In an oven-dried Schlenk flask under argon, dissolve 1.0 mmol of 1-octanol, 1.0 mmol of 2,2,6-trimethylheptan-3-ol, and 0.5 mmol of dodecane (internal standard) in 10 mL of anhydrous DCM.

    • Causality: Dodecane is inert and elutes cleanly on a GC column. By measuring the ratio of product peaks to the dodecane peak, we eliminate volumetric errors. Anhydrous DCM prevents the competitive hydrolysis of the acyl donor.

  • Reagent Addition: Add 1.5 mmol of triethylamine (Et 3​ N) and 1.5 mmol of acetic anhydride (Ac 2​ O). Stir at 25°C for 5 minutes to ensure thermal equilibration.

  • Catalyst Injection (Reaction Initiation): Inject 0.05 mmol (5 mol%) of DMAP dissolved in 1 mL of DCM. Start the timer immediately.

  • Kinetic Sampling & Quenching: At exactly t=5,15,30, and 60 minutes, withdraw a 100 μ L aliquot and immediately inject it into a vial containing 500 μ L of methanol.

    • Causality: Methanol is a highly unhindered nucleophile. It instantaneously reacts with any remaining N-acylpyridinium intermediate, effectively "freezing" the reaction at that exact timestamp and preventing further acylation of the target alcohols during the GC queue.

  • Analysis: Analyze the quenched samples via GC-FID. Plot the natural log of the remaining alcohol concentration versus time to derive the pseudo-first-order rate constants ( kobs​ ) and calculate krel​ .

Conclusion & Alternative Strategies

Benchmarking 2,2,6-trimethylheptan-3-ol against primary alcohols reveals a near-total kinetic blockade under standard nucleophilic catalysis (DMAP/Ac 2​ O). For drug development professionals working with similarly hindered neopentyl-like secondary alcohols, standard Steglich or Fischer esterifications will result in poor yields and degraded starting materials. Instead, researchers must pivot to highly electrophilic Lewis acid catalysis (e.g., Bi(OTf) 3​ or Sc(OTf) 3​ ) or utilize forcing conditions (sealed tube, elevated temperatures) to overcome the extreme steric barriers.

References

  • [1] Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2 | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [4] Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [3] Steglich esterification | Grokipedia. Available at:[Link]

  • [2] The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study | ResearchGate. Available at:[Link]

Sources

Validation

A Comparative In Vitro Toxicological Assessment of 2,2,6-Trimethylheptan-3-ol and Other Branched Aliphatic Alcohols: A Guide for Researchers

The focus of this document is to empower researchers with the rationale behind experimental choices and to provide a clear, actionable guide for generating reliable and comparable in vitro toxicity data. Introduction to...

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Author: BenchChem Technical Support Team. Date: April 2026

The focus of this document is to empower researchers with the rationale behind experimental choices and to provide a clear, actionable guide for generating reliable and comparable in vitro toxicity data.

Introduction to Branched Aliphatic Alcohols and the Imperative for In Vitro Toxicity Screening

Branched aliphatic alcohols are a diverse class of chemical compounds utilized in a wide array of industrial and consumer products, including cosmetics, fragrances, and as chemical intermediates. Their structural diversity, characterized by variations in carbon chain length and the position and number of methyl branches, leads to a spectrum of physicochemical properties and, consequently, a range of potential biological activities.

The shift away from animal testing in many jurisdictions necessitates the use of robust and predictive in vitro methods for safety assessment.[1] In vitro toxicology offers a tiered approach to screen compounds for potential hazards such as cytotoxicity, genotoxicity, and irritation, providing critical data for risk assessment in a cost-effective and ethical manner.[2]

Comparative In Vitro Cytotoxicity

Cytotoxicity assays are fundamental to toxicological screening, providing a measure of a substance's intrinsic toxicity to cells. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify and compare the cytotoxicity of different compounds. A lower IC50 value indicates a higher cytotoxic potential.

While specific IC50 values for 2,2,6-trimethylheptan-3-ol in various cell lines are not extensively reported in publicly accessible literature, we can draw comparisons from data on other branched-chain alcohols. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, exposure times, and assay methodologies.

Table 1: Comparative Cytotoxicity of Selected Aliphatic Alcohols

CompoundCell LineAssayExposure Time (hr)IC50Reference
Hypothetical Data for 2,2,6-Trimethylheptan-3-ol e.g., HaCaT, Balb/c 3T3e.g., MTT, NRUe.g., 24, 48, 72To be determined
2-EthylhexanolCHO cellsChromosomal Aberration-Negative up to cytotoxic concentrations[3]
Isononyl alcoholRatOral LD50-3,950 mg/kg[4]
Decyl Alcohol and isomersNot specifiedNot specified-Generally low acute toxicity[5][6]
Long-chain aliphatic alcohols (general)VariousVarious-Generally low oral toxicity[7]

Note: The table highlights the need for generating specific data for 2,2,6-trimethylheptan-3-ol to enable a direct comparison.

The general trend observed for branched-chain saturated alcohols is a low order of acute toxicity.[8] However, factors such as the degree of branching and chain length can influence their cytotoxic potential.

Assessment of Genotoxic Potential

Genotoxicity assays are critical for identifying compounds that can induce genetic damage, a key concern for long-term health effects. A standard battery of in vitro genotoxicity tests is typically employed to assess mutagenicity (gene mutations) and clastogenicity (chromosomal damage).

Available data for a range of branched-chain primary alcohols, aldehydes, and carboxylic acids suggest that this class of compounds is generally not mutagenic or clastogenic in bacterial or in vitro mammalian cell systems.[2] However, sporadic positive results have been observed, underscoring the importance of a comprehensive evaluation for each new compound.

Table 2: Comparative Genotoxicity of Selected Branched-Chain Alcohols

Compound/ClassTest SystemEndpointResultReference
2,2,6-Trimethylheptan-3-ol e.g., Ames test, In vitro micronucleus assay, Chromosomal aberration testGene mutation, Chromosomal damageData not available
Saturated aliphatic acyclic branched-chain primary alcoholsSalmonella typhimurium (Ames test)Gene mutationGenerally Negative[2]
2-EthylhexanolSalmonella typhimurium (Ames test)Gene mutationNegative[2]
Isobutyl alcoholSalmonella typhimurium (Ames test)Gene mutationNegative[2]
Long-chain alcoholsIn vitro and in vivo assaysMutagenicityConsistently Negative[9]

Evaluation of Skin and Eye Irritation Potential

The potential for a chemical to cause skin and eye irritation is a crucial safety endpoint, particularly for ingredients in cosmetics and personal care products. In vitro models using reconstructed human epidermis (RhE) for skin irritation and the Bovine Corneal Opacity and Permeability (BCOP) assay for eye irritation are well-established alternatives to animal testing.

Studies on branched-chain saturated alcohols indicate that they can range from non-irritating to mildly irritating to the skin.[10] However, undiluted, some can cause moderate to severe eye irritation.

Table 3: Comparative Irritation Potential of Branched-Chain Alcohols

Compound/ClassAssayEndpointResultReference
2,2,6-Trimethylheptan-3-ol e.g., Reconstructed Human Epidermis (RhE), BCOP AssaySkin Irritation, Eye IrritationData not available
Branched-chain saturated alcohols (general)Human Patch TestSkin IrritationNon-irritating at 2-10%
Ethanol, 1-Propanol, 2-PropanolHuman Patch TestSkin IrritationNo significant change in skin barrier or erythema[10]
Isononyl alcohol-Skin IrritationIrritant (GHS Category 2)[4]
Isononyl alcohol-Eye IrritationSerious eye damage (GHS Category 1)[4]

Experimental Protocols

To ensure the generation of high-quality and reproducible data, the following detailed protocols for key in vitro toxicity assays are provided.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of the test alcohol (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and subtract the background from a negative control (untreated cells).

LDH_Workflow cluster_setup Cell Culture & Treatment cluster_assay LDH Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Treat with test compounds for 24-72h A->B C Collect supernatant B->C D Mix supernatant with LDH reaction mixture C->D E Incubate at room temperature D->E F Measure absorbance at 490 nm E->F G Calculate % LDH release F->G

Caption: Workflow for the LDH cytotoxicity assay.

Lysosomal Integrity Assessment: Neutral Red Uptake (NRU) Assay

The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Neutral Red Incubation: After treatment, remove the culture medium and add a medium containing a non-toxic concentration of neutral red. Incubate for approximately 3 hours.

  • Washing: Remove the neutral red-containing medium and wash the cells to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the neutral red from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate the percentage of neutral red uptake relative to the control and determine the IC50 value.

Mechanistic Insights and Signaling Pathways

The cytotoxicity of short-chain alcohols can be attributed to several mechanisms, including disruption of cell membranes, alterations in cellular redox state, and interference with energy metabolism.[11] The branching of the alkyl chain can influence how the alcohol partitions into the lipid bilayer of the cell membrane, potentially affecting its fluidity and the function of membrane-bound proteins.

Further investigation into the specific signaling pathways affected by 2,2,6-trimethylheptan-3-ol and other branched alcohols is warranted. This could involve assessing markers of oxidative stress, mitochondrial dysfunction, and apoptosis.

Toxicity_Mechanisms cluster_compound Branched Aliphatic Alcohol cluster_cellular Cellular Effects cluster_outcome Toxicological Outcome Compound e.g., 2,2,6-Trimethylheptan-3-ol Membrane Membrane Disruption Compound->Membrane Mitochondria Mitochondrial Dysfunction Compound->Mitochondria ROS Oxidative Stress (ROS Production) Compound->ROS Necrosis Necrosis Membrane->Necrosis Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability Necrosis->Viability

Caption: Potential mechanisms of alcohol-induced cytotoxicity.

Conclusion and Future Directions

This guide provides a framework for the comparative in vitro toxicological assessment of 2,2,6-trimethylheptan-3-ol and other branched aliphatic alcohols. While existing data on structurally similar compounds suggest a generally low order of acute toxicity, there is a clear need for specific in vitro data on 2,2,6-trimethylheptan-3-ol to perform a direct and robust safety assessment.

Researchers are encouraged to utilize the detailed protocols provided herein to generate high-quality data on the cytotoxicity, genotoxicity, and irritation potential of 2,2,6-trimethylheptan-3-ol and a panel of other relevant branched aliphatic alcohols. Such studies will be invaluable for filling the current data gaps and ensuring the safe use of these important industrial chemicals.

References

  • Final Report on the Safety Assessment of Cetearyl Alcohol, Cetyl Alcohol, lsostearyl Alcohol, Myristyl. Journal of the American College of Toxicology. ([Link])

  • PubChem. 1-Decanol. National Institutes of Health. ([Link])

  • Löffler, H., et al. (2007). How irritant is alcohol? British Journal of Dermatology, 157(1), 74-81. ([Link])

  • Grokipedia. Isononyl alcohol. ([Link])

  • Mendoza-Nunez, V. M., et al. (2013). Genotoxicity of alcohol is linked to DNA replication-associated damage and homologous recombination repair. Carcinogenesis, 34(2), 325-330. ([Link])

  • U.S. Environmental Protection Agency. (2009). SCREENING-LEVEL HAZARD CHARACTERIZATION Long Chain Alcohols Category. ([Link])

  • U.S. Environmental Protection Agency. (2003). Provisional Peer-Reviewed Toxicity Values for 2-Ethylhexanol (CASRN 104-76-7). ([Link])

  • European Commission. (2017). Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products. ([Link])

  • Lim, J. Y., et al. (2011). Assessment of the dermal and ocular irritation potential of alcohol hand sanitizers containing aloe vera with in vitro and in vivo methods. Journal of Toxicology, 2011, 849503. ([Link])

  • PubChem. 2-Ethylhexanol. National Institutes of Health. ([Link])

  • National Institute of Technology and Evaluation, Japan. (2010). Trimethylsilanol. ([Link])

  • Podleśna, A., et al. (2022). 1-Decanol and its isomers: 2-decanol, 3-decanol, 4-decanol, 5-decanol. Documentation of proposed values of occupational exposure limits (OELs). Medycyna Pracy, 73(6), 505-523. ([Link])

  • PubChem. Isodecanol. National Institutes of Health. ([Link])

  • Baker, R. C., & Kramer, S. M. (1999). Cytotoxicity of short-chain alcohols. Annual review of pharmacology and toxicology, 39, 127-150. ([Link])

  • Australian Government Department of Health. (2018). 2-Ethylhexanol: Human health tier II assessment. ([Link])

  • Högberg, J., et al. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. Toxicology in vitro, 16(3), 267-274. ([Link])

  • Sina, J. F., et al. (1991). Evaluation of eye irritation potential of experimental cosmetic formulations containing glycolic acid, salicylic acid and ethanol using the Bovine Corneal Opacity and Permeability Assay. Toxicology in Vitro, 5(5-6), 563-568. ([Link])

  • U.S. Food and Drug Administration. (2021). Synergistic Genotoxicity of Alcohol and Benzo[a]pyrene In Vitro. ([Link])

  • Kayani, M. A., & Parry, J. M. (2010). The in vitro genotoxicity of ethanol and acetaldehyde. Toxicology in vitro, 24(2), 592-597. ([Link])

  • Japanese Center for the Validation of Alternative Methods. (2010). Evaluation report on in vitro ocular toxicity test methods for identifying ocular corrosive and severe irritants. ([Link])

  • Ohuchi, A., et al. (1997). Interlaboratory validation of the in vitro eye irritation tests for cosmetic ingredients. (10) Evaluation of cytotoxicity test on CHL cells. Toxicology in vitro, 11(5), 661-665. ([Link])

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  • ResearchGate. (2021). Cytotoxicity and IC50 values of ethanol and hexane extracts from the leaves of Lagerstroemia speciosa, L. indica, L. loudonii, and L. villosa. ([Link])

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,2,6-Trimethylheptan-3-ol

Understanding the Compound: Hazard Profile and Rationale for Proper Disposal 2,2,6-Trimethylheptan-3-ol is a branched-chain alcohol. While detailed toxicological data for this specific compound is limited, its structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Compound: Hazard Profile and Rationale for Proper Disposal

2,2,6-Trimethylheptan-3-ol is a branched-chain alcohol. While detailed toxicological data for this specific compound is limited, its structural similarity to other flammable alcohols necessitates that it be handled as a hazardous substance until proven otherwise. Alcohols, as a class of organic compounds, often exhibit ignitability, which classifies them as hazardous waste under the Resource Conservation and Recovery Act (RCRA) when discarded. Improper disposal, such as pouring it down the drain, can lead to several hazards, including:

  • Fire and Explosion Risks: The vapors of flammable liquids can travel to ignition sources, leading to flash fires or explosions in plumbing systems or sewer lines.

  • Environmental Contamination: Release into the sewer system can contaminate waterways, harming aquatic life and potentially entering the drinking water supply.

  • Regulatory Violations: Failure to adhere to federal, state, and local regulations for hazardous waste disposal can result in significant fines and legal repercussions.

Pre-Disposal and Waste Accumulation: A Step-by-Step Protocol

The safe disposal of 2,2,6-trimethylheptan-3-ol begins with meticulous procedures in the laboratory during and immediately after its use.

Step 1: Waste Characterization

All laboratory waste containing chemical constituents is generally presumed to be regulated hazardous waste. Therefore, any unused or contaminated 2,2,6-trimethylheptan-3-ol should be treated as hazardous waste. This includes reaction residues, contaminated solvents, and materials used for spill cleanup.

Step 2: Selecting the Appropriate Waste Container

  • Chemical Compatibility: Choose a waste container that is chemically compatible with 2,2,6-trimethylheptan-3-ol. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers for acidic or basic waste streams.

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof screw-on cap. Do not use corks or parafilm as primary closures.

  • Provided Containers: Many institutions' Environmental Health & Safety (EH&S) departments provide appropriate waste containers free of charge.

Step 3: Proper Labeling of Waste Containers

Proper labeling is crucial for safety and regulatory compliance.

  • Timing: Label the waste container as soon as the first drop of waste is added.

  • Content: The label must clearly state "HAZARDOUS WASTE" and list all chemical constituents by their full names (no abbreviations or chemical formulas) with their approximate percentages.

  • Secure Attachment: The label must be firmly attached to the container.

Step 4: Safe Accumulation in the Laboratory

  • Point of Generation: Store the waste container at or near the point of generation, in a designated satellite accumulation area that is under the control of laboratory personnel.

  • Closed Containers: Keep the waste container tightly closed at all times, except when adding waste. Never leave a funnel in the container.

  • Secondary Containment: Always place the waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills. The secondary container should be capable of holding 110% of the volume of the primary container.

  • Segregation: Segregate incompatible waste streams. For instance, keep flammable liquids away from strong oxidizers, and acids away from bases.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,2,6-trimethylheptan-3-ol.

Figure 1. Disposal Decision Workflow for 2,2,6-Trimethylheptan-3-ol cluster_0 In-Lab Procedures cluster_1 Disposal Request & Pickup cluster_2 Final Disposition A Generation of 2,2,6-Trimethylheptan-3-ol Waste B Characterize as Hazardous Waste A->B C Select Compatible & Intact Waste Container B->C D Label Container with 'HAZARDOUS WASTE' & Contents C->D E Place in Secondary Containment D->E F Store in Designated Satellite Accumulation Area E->F G Keep Container Closed F->G H Container is 90% Full or Accumulation Time Limit Reached G->H Accumulation I Complete Chemical Waste Pickup Form H->I J EH&S Collects Waste I->J K Licensed Chemical Destruction Plant or Controlled Incineration J->K

Caption: This flowchart outlines the key steps from waste generation to final disposal.

Final Disposal Procedures: Ensuring a Safe and Compliant Handover

When the waste container is nearly full (approximately 90%) or has been accumulating for the maximum time allowed by your institution (e.g., nine months), it is time to arrange for its disposal.

Step 1: Requesting a Waste Pickup

  • Waste Pickup Form: Complete a chemical waste pickup request form provided by your institution's EH&S department.

  • Accurate Information: Ensure all information on the form is accurate and matches the container label.

Step 2: Preparing for Pickup

  • Container Wipe-Down: Wipe down the exterior of the container to remove any contamination before the scheduled pickup.

  • Accessibility: Make the container easily accessible for the EH&S waste technicians.

Step 3: Professional Disposal

Your institution's EH&S department will transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The recommended disposal method for flammable organic liquids like 2,2,6-trimethylheptan-3-ol is typically controlled incineration at a licensed chemical destruction plant.

Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical.

  • Small Spills: For minor spills that you are trained and equipped to handle, use an inert absorbent material (e.g., sand, earth, vermiculite) to soak up the liquid. Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it accordingly.

  • Large Spills: For large spills, or if you are ever in doubt, evacuate the area and contact your institution's emergency response team or EH&S immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

Empty Container Management

Empty containers that once held hazardous chemicals must also be managed properly.

  • Triple Rinsing: For containers that held acutely hazardous waste, they must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Defacing Labels: Once properly rinsed, deface or remove all hazardous waste labels from the empty container before disposing of it as regular trash.

Quantitative Data Summary

ParameterGuidelineSource
Waste Accumulation Limit Do not accumulate more than 55 gallons of chemical waste.
Container Fullness for Pickup Request pickup when the container is 90% full.
pH for Drain Disposal (Aqueous Only) pH must be between 5.5 and 11.0 for non-toxic acid/base solutions.
Secondary Containment Volume Must hold 110% of the primary container's volume.
Maximum Accumulation Time Do not accumulate waste for more than nine months.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego Environment, Health & Safety. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • How to Dispose of Liquor and Denatured Alcohol Safely. Earth911. [Link]

  • Proper Disposal of Alcohol-Based Sanitizer Products. ERG Environmental Services. [Link]

  • How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. U.S. Environmental Protection Agency. [https://www.epa.gov/hw/how-dispose-and-recycle-alcohol-based-hand-sanitizer]([Link]

Handling

Comprehensive Safety and Operational Guide for Handling 2,2,6-Trimethylheptan-3-ol

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of predictable physicochemical interactions. 2,2,6-Trimethylheptan-3-ol is a highly branched, ten-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of predictable physicochemical interactions. 2,2,6-Trimethylheptan-3-ol is a highly branched, ten-carbon aliphatic alcohol. Its specific molecular architecture dictates its behavior in the laboratory, requiring precise operational and safety protocols to mitigate risks effectively.

Chemical Profiling & Mechanistic Hazard Assessment

To handle 2,2,6-Trimethylheptan-3-ol safely, we must first understand the causality behind its hazards. The extensive branching at the C2 and C6 positions increases the molecule's steric bulk and lipophilicity compared to linear decanol isomers.

This high lipophilicity allows the compound to readily partition into the lipid bilayers of the stratum corneum (the skin's outermost layer). Repeated or prolonged dermal contact causes severe defatting of the skin, leading to irritation, flaking, and potential systemic absorption[1]. Furthermore, like other aliphatic alcohols, aerosolized mists or accumulated vapors can cause mucosal irritation and act as a central nervous system (CNS) depressant if inhaled[1][2].

Table 1: Physicochemical Hazard Profile
PropertyCharacteristicOperational Safety Implication
Lipophilicity HighPenetrates biological membranes easily; requires specialized impermeable gloves to prevent dermal defatting.
Volatility ModerateVapor accumulation in unventilated spaces poses inhalation risks and acts as a combustible hazard.
Solubility HydrophobicInsoluble in water; requires organic solvents or strong surfactants for effective equipment decontamination.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is an exercise in barrier chemistry. The protective equipment must be chemically incompatible with the solvent it is meant to repel.

Table 2: Mandatory PPE Specifications
PPE CategorySpecificationScientific Causality & Justification
Hand Protection Heavy-duty Nitrile or Butyl Rubber (≥ 0.4 mm)The lipophilic nature of branched aliphatic alcohols rapidly degrades standard latex. Nitrile provides a dense, cross-linked barrier against non-polar solvent penetration.
Eye Protection Indirect-vented splash goggles + Face shieldPrevents capillary action of the liquid into the conjunctiva. Indirect vents prevent volatile vapor intrusion[3].
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex)As a combustible organic liquid, static discharge poses a fire risk. FR coats prevent fabric ignition during transfer operations.
Respiratory Chemical Fume HoodMust be used for all open handling to prevent inhalation of aerosolized mists and vapors[3].

Operational Workflow: Safe Dispensing & Transfer

Standard air-displacement pipetting is insufficient for branched alcohols due to their viscosity and vapor pressure, which can cause cavitation and dripping. The following self-validating protocol ensures safe, precise transfer.

HandlingWorkflow Step1 1. Pre-Operation Fume Hood & PPE Check Step2 2. Reagent Transfer Gas-Tight Syringe Step1->Step2 Ventilation Confirmed Step3 3. Reaction Execution Controlled Temp/Stirring Step2->Step3 Reagent Added Step4 4. Decontamination Solvent Wash & Waste Step3->Step4 Reaction Quenched

Figure 1: Standard operational workflow for dispensing and reacting 2,2,6-Trimethylheptan-3-ol.

Step-by-Step Dispensing Methodology:
  • Pre-Operation Verification: Ensure the chemical fume hood is operating at a face velocity of 100-120 feet per minute (fpm). Validation: Check the digital hood monitor; do not uncap the reagent if the flow alarm is active.

  • Atmospheric Control: Ground all metal transfer vessels to minimize static discharge, which could ignite accumulated vapors.

  • Reagent Transfer: Use a positive displacement pipette or a gas-tight glass syringe equipped with a Luer-lock needle. Draw the liquid slowly to prevent vacuum cavitation. Validation: Hold the syringe vertically for 5 seconds to confirm the absence of dripping before moving it outside the primary container footprint.

  • Decontamination: Rinse all transfer equipment immediately with a compatible organic solvent (e.g., acetone or ethanol) before washing with aqueous detergent. Causality: The compound's hydrophobicity makes it resistant to standard aqueous washing; an intermediate solvent is required to break the lipid-like film.

Spill Response & Disposal Plan

In the event of a spill, rapid containment is critical to prevent vapor saturation in the laboratory environment[3].

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor Spill (< 50 mL) Apply Inert Absorbent Assess->Minor Manageable Major Major Spill (> 50 mL) Evacuate & Call HazMat Assess->Major High Risk Dispose Hazardous Waste Disposal Seal in HDPE Container Minor->Dispose Cleaned

Figure 2: Decision matrix and response logic for 2,2,6-Trimethylheptan-3-ol spills.

Step-by-Step Spill Management Methodology:
  • Volume Assessment: Immediately evaluate the spill size. Spills < 50 mL are manageable bench-top incidents; spills > 50 mL require immediate laboratory evacuation and intervention by Environmental Health and Safety (EHS).

  • Containment: For minor spills, encircle the perimeter with an inert, non-combustible absorbent (e.g., diatomaceous earth, sand, or vermiculite). Causality: Using combustible absorbents like paper towels or sawdust acts as a wick, drastically increasing the fire hazard matrix.

  • Absorption and Collection: Work the absorbent from the outside in to prevent spreading. Use non-sparking polypropylene tools to scoop the saturated absorbent.

  • Waste Sealing: Transfer the waste into a high-density polyethylene (HDPE) or glass hazardous waste container. Seal tightly and label as "Hazardous Organic Waste - Combustible Aliphatic Alcohol." Never return spilled product to its original container[3].

  • Surface Decontamination: Wash the spill area with a surfactant-rich solution to emulsify residual traces of the lipophilic alcohol, followed by a thorough water rinse. Validation: The surface should no longer feel slick or emit a characteristic alcohol odor.

References

  • Safety Data Sheet: Toxicity - an Example with C1-C13 Aliphatic Alcohols Source: University of Oklahoma Health Sciences Center (OUHSC) URL:[Link]

  • SDS - Aliphatic Alcohols & Acid Alcohol Source: Hardy Diagnostics URL:[Link]

Sources

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